Hederacoside D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H86O22 |
|---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,49-,50-,51+,52+,53-/m0/s1 |
InChI Key |
UEHILKCNLIKLEV-VAJDXCEOSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CCC([C@@]8(C)CO)OC9C(C(C(CO9)O)O)O)C)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hederacoside D: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. As a naturally occurring compound, understanding its botanical origins, distribution, and methods for its extraction and quantification are crucial for advancing research and development. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its known biological activities.
Natural Sources and Botanical Distribution
This compound is primarily found in plants belonging to the Araliaceae family, commonly known as the ivy family. It is one of the major bioactive saponins (B1172615) in several species of the Hedera genus. In addition to the Hedera genus, this compound has also been isolated from other botanicals, indicating a broader, though less concentrated, distribution.
The primary botanical sources of this compound include:
-
Hedera helix (English Ivy): This is the most well-documented source of this compound. It is a perennial evergreen climbing vine native to Europe and Western Asia. The leaves of Hedera helix are known to contain a complex mixture of saponins, with Hederacoside C and α-hederin being the most abundant, and this compound present in significant amounts[1][2][3].
-
Hedera nepalensis (Himalayan Ivy): This species, native to the Himalayan region, is another significant source of this compound[4].
-
Kalopanax pictus (Castor Aralia): The stem bark of this deciduous tree, found in East Asia, has been shown to contain this compound.
-
Stauntonia hexaphylla : The leaves of this plant have been identified as a source of this compound.
The distribution of this compound is predominantly within the Araliaceae family, with the highest concentrations typically found in the leaves of Hedera species.
Quantitative Data on this compound Content
The concentration of this compound can vary depending on the plant species, the specific part of the plant, the age of the plant, and the geographical location and growing conditions. The following table summarizes the available quantitative data for this compound and related saponins.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Hedera helix | Dried Leaves | This compound | 0.4 - 0.8% | |
| Hedera helix | Dried Leaves | Hederacoside C, B, and D ratio | 1000:75:45 | |
| Stauntonia hexaphylla | Five-year-old leaves | This compound | Highest among tested ages | [5] |
| Stauntonia hexaphylla | One-year-old leaves | This compound | Lowest among tested ages | |
| Hedera helix | Powdered dried leaves | Hederacoside C | 21.83 mg/g | |
| Hedera helix | Powdered dried leaves | α-hederin | 0.41 mg/g |
Experimental Protocols
Extraction of this compound from Hedera helix Leaves
This protocol describes a general procedure for the extraction of a saponin-rich fraction containing this compound from the dried leaves of Hedera helix.
3.1.1. Materials and Equipment
-
Dried and powdered leaves of Hedera helix
-
Methanol (99.8%)
-
Ethanol (B145695) (99.8%)
-
Diethyl ether
-
Petroleum ether
-
Soxhlet apparatus
-
Rotary evaporator
-
Maceration vessel
-
Filter paper
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
3.1.2. Extraction Procedure (Method 1: Maceration)
-
Weigh 30 g of powdered Hedera helix leaves.
-
Place the powdered leaves in a suitable vessel and add 450 mL of 99.8% methanol.
-
Allow the mixture to macerate for seven days at room temperature with occasional stirring.
-
Filter the mixture to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick residue.
-
Wash the residue repeatedly with petroleum ether to remove chlorophyll (B73375) and fatty substances until the petroleum ether remains colorless.
-
The resulting residue is a crude saponin extract containing this compound.
3.1.3. Extraction Procedure (Method 2: Soxhlet Extraction)
-
Weigh 30 g of powdered Hedera helix leaves.
-
Defat the powdered leaves by extracting with 500 mL of chloroform in a Soxhlet apparatus for 18 hours.
-
Air-dry the defatted plant material.
-
Extract the defatted material with 500 mL of 99.8% ethanol in a Soxhlet apparatus for 15 hours.
-
Evaporate the ethanolic extract to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of 99.8% methanol.
-
Precipitate the saponins by adding diethyl ether to the methanolic solution until no more precipitate is formed.
-
Collect the white-yellowish precipitate by decantation and air-dry it to yield the crude saponin extract.
Isolation of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude saponin extract.
3.2.1. Materials and Equipment
-
Crude saponin extract
-
Silica gel (0.063-0.200 mm)
-
Glass chromatography column (e.g., 50 cm x 2.5 cm)
-
Chloroform
-
Methanol
-
Other organic solvents for gradient elution (e.g., ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Developing chamber
-
UV lamp
3.2.2. Isolation Procedure
-
Prepare a slurry of silica gel in chloroform and pack it into the glass column (wet packing method). Use a ratio of approximately 20 g of silica gel per 1 g of crude extract.
-
Dissolve 2 g of the crude saponin extract in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it to a fine powder. This dry loading method helps in achieving a better separation.
-
Carefully apply the dried sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of solvents, starting with less polar solvents (e.g., chloroform) and gradually increasing the polarity by adding more polar solvents (e.g., methanol). The exact gradient will need to be optimized based on the specific separation.
-
Collect fractions of the eluate.
-
Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Use a suitable solvent system for TLC development and a visualizing agent (e.g., Liebermann-Burchard reagent) or UV light to spot the compounds.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound in an extract.
3.3.1. Materials and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
3.3.2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or 0.2% orthophosphoric acid). The specific gradient program needs to be optimized for the column and system used. A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 205-220 nm.
-
Injection Volume: 20 µL.
3.3.3. Quantification Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Accurately weigh a known amount of the plant extract, dissolve it in methanol, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Biological Activity and Signaling Pathways
This compound, along with other hederagenin (B1673034) glycosides, exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest. The anti-inflammatory effects are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have shown that hederagenin and its glycosides, including the structurally similar Hederacoside C, can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
-
NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β. Hederacoside C has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65.
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, is another critical signaling cascade in inflammation. Upon activation by inflammatory signals, these kinases phosphorylate downstream targets, leading to the activation of transcription factors and the production of inflammatory cytokines. Hederacoside C has been demonstrated to attenuate the phosphorylation of p38, ERK, and JNK.
The following diagrams illustrate the proposed mechanism of action of this compound and its analogs in inhibiting these inflammatory pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the MAPK Signaling Pathway by this compound.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound.
Caption: Workflow for studying this compound's anti-inflammatory effects.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its primary botanical sources are species of the Hedera genus, particularly Hedera helix. The protocols provided in this guide offer a foundation for the extraction, isolation, and quantification of this compound, which are essential for further research. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its therapeutic potential. Further studies are warranted to fully explore the pharmacological applications of this compound in various disease models.
References
The Biosynthesis of Hederacoside D: A Technical Guide for Researchers
Introduction
Hederacoside D is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, most notably English Ivy (Hedera helix).[1] As a member of the saponin class of natural products, this compound and its related compounds, such as hederacoside C and α-hederin, are recognized for a wide array of pharmacological activities and are key components in various therapeutic formulations.[2][3] Understanding the intricate biosynthetic pathway of this compound is crucial for its potential biotechnological production, metabolic engineering to enhance yields in planta, and the synthesis of novel derivatives for drug discovery.
This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating current knowledge on the precursor molecules, enzymatic steps, and genetic regulation. It includes detailed experimental methodologies for pathway elucidation, quantitative data on the production of key precursors, and visual diagrams of the biochemical cascade.
Overview of Triterpenoid Saponin Biosynthesis
The biosynthesis of this compound, like other triterpenoid saponins (B1172615), is a complex, multi-stage process that can be broadly categorized into three major phases:[4][5]
-
Formation of the Triterpenoid Precursor: The initial phase occurs in the cytoplasm via the mevalonate (B85504) (MVA) pathway, which synthesizes the universal C5 isoprene (B109036) units. These units are sequentially assembled to form the C30 molecule, 2,3-oxidosqualene (B107256), the linear precursor for all triterpenoids.
-
Cyclization and Aglycone Formation: The linear 2,3-oxidosqualene undergoes a profound cyclization reaction catalyzed by an oxidosqualene cyclase (OSC) to form the pentacyclic carbon skeleton. This core structure is then subjected to a series of oxidative modifications, primarily by cytochrome P450 monooxygenases (CYP450s), to create the specific sapogenin, or aglycone—in this case, hederagenin (B1673034).
-
Glycosylation: In the final phase, the hederagenin aglycone is decorated with various sugar moieties. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer activated sugars to the aglycone core, yielding the final bioactive saponin.
Biosynthesis of the Hederagenin Aglycone
The formation of hederagenin is the foundational part of the pathway, creating the core structure that will later be glycosylated.
From Mevalonate to 2,3-Oxidosqualene
The pathway originates with acetyl-CoA, which enters the MVA pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules yields squalene (B77637), which is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.
Cyclization of 2,3-Oxidosqualene to β-Amyrin
The crucial cyclization of the linear 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase (bAS) . This enzyme directs the intricate cascade of bond formations that results in the pentacyclic oleanane (B1240867) skeleton, with β-amyrin as the product. This step represents a key branch point, as other OSCs can produce different triterpenoid skeletons from the same precursor.
Oxidation of β-Amyrin to Hederagenin
Following cyclization, the β-amyrin core undergoes a series of regio- and stereospecific oxidations catalyzed by CYP450 enzymes. This process occurs in at least two main steps:
-
Formation of Oleanolic Acid: A CYP450 enzyme, belonging to the CYP716A subfamily, catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid.
-
Hydroxylation to Hederagenin: Oleanolic acid is then hydroxylated at the C-23 position by another CYP450 enzyme to yield hederagenin.
Putative Glycosylation of Hederagenin to this compound
Glycosylation is the final and often most complex stage, conferring solubility and modulating the biological activity of the saponin. This compound is a bidesmosidic saponin, meaning it has sugar chains attached at two different points on the hederagenin core: the C-3 hydroxyl group and the C-28 carboxyl group. The exact sequence of glycosylation and all the enzymes involved in Hedera helix are not yet fully elucidated. However, based on the known structure of this compound and recent enzymatic evidence, a putative pathway can be proposed.
A key enzyme, HhUGT74AG11 , has been identified in Hedera helix and functionally characterized. This UGT is capable of transferring a glucose moiety from UDP-glucose to the C-28 carboxyl group of hederagenin, forming hederagenin 28-O-glucoside. This is a likely first step in the formation of the C-28 sugar chain. Subsequent glycosyltransferases would then be required to add the additional sugars to complete the structure.
Quantitative Data on Pathway Intermediates
While kinetic data for the specific enzymes in the this compound pathway are scarce, significant progress has been made in producing key pathway intermediates using metabolically engineered microorganisms. These production titers serve as valuable benchmarks for biotechnological applications.
| Compound | Host Organism | Production Titer | Reference |
| β-Amyrin | Saccharomyces cerevisiae | 4.432 mg/L | |
| Oleanolic Acid | Saccharomyces cerevisiae | 606.9 ± 9.1 mg/L | |
| Glycyrrhetinic Acid* | Saccharomyces cerevisiae | 18.9 ± 2.0 mg/L | |
| Oleanolic Acid | Human Liver Microsomes | IC₅₀ = 78.9 µM (inhibition of CYP3A4) | |
| Oleanolic Acid | Human Liver Microsomes | Kᵢ = 41.0 µM (inhibition of CYP3A4) |
Note: Glycyrrhetinic acid is another oleanane-type triterpenoid included for comparison of production levels in engineered yeast.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, molecular biology, and analytical chemistry. Below are detailed protocols for key experimental procedures.
Protocol: Identification of Biosynthetic Genes via Transcriptome Analysis
This protocol outlines a general method for identifying candidate genes (OSCs, CYP450s, UGTs) from a plant like Hedera helix, adapted from Sun et al. (2017).
-
Plant Material and RNA Extraction:
-
Collect tissues with differential accumulation of saponins (e.g., high-saponin leaves and low-saponin roots).
-
Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Extract total RNA using a method suitable for high-polyphenol plant tissues, followed by DNase I treatment to remove genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
-
cDNA Library Construction and Sequencing:
-
Isolate mRNA from total RNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into smaller pieces using a fragmentation buffer.
-
Synthesize first-strand cDNA using random hexamer primers and reverse transcriptase.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Purify the library fragments and perform PCR amplification.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq™ 2500).
-
-
De Novo Assembly and Annotation:
-
Filter raw sequencing reads to remove low-quality reads and adapter sequences.
-
Assemble the high-quality clean reads into unigenes using a de novo assembler like Trinity.
-
Annotate the assembled unigenes by performing BLAST searches against public databases (Nr, Nt, Swiss-Prot, COG, GO, and KEGG).
-
-
Candidate Gene Identification:
-
Identify unigenes annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases.
-
Analyze the differential expression of these unigenes between high-saponin and low-saponin tissues using metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads).
-
Prioritize candidates that are highly expressed in the saponin-rich tissue for functional characterization.
-
Protocol: Functional Characterization of a Candidate β-Amyrin Synthase (bAS)
This protocol describes how to confirm the function of a candidate bAS gene by heterologous expression in yeast, synthesized from multiple sources.
-
Gene Cloning and Vector Construction:
-
Amplify the full-length open reading frame (ORF) of the candidate bAS gene from leaf cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Verify the construct by Sanger sequencing.
-
-
Yeast Transformation and Expression:
-
Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
-
Select positive transformants on appropriate selection media (e.g., SC minimal media lacking uracil).
-
Grow a starter culture in glucose-containing medium (represses expression) and then transfer to a larger volume of galactose-containing medium to induce protein expression.
-
-
Metabolite Extraction:
-
After 48-72 hours of induction, harvest the yeast cells by centrifugation.
-
Perform alkaline hydrolysis on the cell pellet with 20% KOH in 50% ethanol (B145695) to release triterpenes.
-
Extract the saponified mixture with an organic solvent like n-hexane or ethyl acetate.
-
Evaporate the organic solvent to dryness and re-dissolve the residue in a suitable solvent for analysis.
-
-
GC-MS Analysis:
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention time and mass spectrum of any new peak in the expressing strain with that of an authentic β-amyrin standard.
-
The presence of a peak matching the standard confirms the function of the cloned gene as a β-amyrin synthase.
-
Protocol: Functional Characterization of a Candidate UGT
This protocol outlines an in vitro assay to determine the function of a candidate UGT, based on the characterization of HhUGT74AG11.
-
Gene Cloning and Protein Expression:
-
Clone the ORF of the candidate UGT into a bacterial expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) to improve protein solubility.
-
-
Protein Purification:
-
Harvest the bacterial cells and lyse them by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Set up a reaction mixture containing:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Purified UGT enzyme
-
Aglycone substrate (e.g., hederagenin)
-
Sugar donor (e.g., UDP-glucose)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an organic solvent like methanol (B129727) or ethyl acetate.
-
-
LC-MS Analysis:
-
Centrifuge the stopped reaction to pellet the precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Compare the results to a control reaction lacking the enzyme. The appearance of a new peak with a mass corresponding to the aglycone plus the sugar moiety confirms the UGT activity.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound begins with the MVA pathway, proceeds through the formation of the β-amyrin skeleton, and is tailored by a series of specific oxidations to form the hederagenin aglycone. The final structure is achieved through a complex, and still only partially understood, series of glycosylation steps. While key enzymes like β-amyrin synthase and a C-28 glucosyltransferase have been identified, significant research is still needed to fully characterize all the CYP450s and UGTs involved in the pathway in Hedera helix.
Future work should focus on the functional characterization of the remaining candidate genes identified through transcriptomic studies. A complete elucidation of the pathway will enable the reconstruction of this compound biosynthesis in microbial hosts, paving the way for a sustainable and scalable production platform for this valuable pharmaceutical compound and its derivatives.
References
- 1. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hederagenin - Wikipedia [en.wikipedia.org]
- 4. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hederacoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hederacoside D, a prominent member of the triterpenoid (B12794562) saponin (B1150181) family, has garnered significant interest within the scientific community due to its notable biological activities, including its anti-inflammatory properties. As a glycoside of hederagenin (B1673034), its complex molecular architecture presents a fascinating case study in natural product chemistry. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document delves into the structural elucidation of this compound, presenting key physicochemical and spectroscopic data. Furthermore, it outlines experimental methodologies for its isolation and analysis and explores its mechanism of action through relevant signaling pathways.
Introduction
This compound is a naturally occurring triterpenoid saponin predominantly isolated from plants of the Hedera genus, such as English Ivy (Hedera helix), as well as from other species including the stem bark of Kalopanax pictus and the leaves of Stauntonia hexaphylla.[1] It belongs to the oleanane-type saponins (B1172615), which are characterized by a pentacyclic triterpenoid aglycone, in this case, hederagenin. The significant biological activities attributed to this compound and related compounds, particularly their anti-inflammatory effects, have positioned them as promising candidates for further pharmacological investigation and potential therapeutic applications.[1] A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is defined by a hederagenin aglycone linked to a branched sugar chain. Its systematic IUPAC name is (3β,4α)-3-(α-L-arabinopyranosyloxy)-23-hydroxy-olean-12-en-28-oic acid, O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. The intricate arrangement of its glycosidic linkages and the stereochemistry of the aglycone are crucial for its biological function.
Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chemical degradation studies.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass and molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments are instrumental in determining the sequence of the sugar moieties and their attachment points to the hederagenin core. For instance, the loss of specific sugar residues can be correlated to characteristic mass differences, allowing for the reconstruction of the glycosidic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and assigned 1H and 13C NMR dataset for this compound is not consistently reported across the literature, the structural confirmation of this and similar saponins relies heavily on 1D and 2D NMR experiments (COSY, HSQC, HMBC). The anomeric protons of the sugar units typically resonate in a distinct region of the 1H NMR spectrum, and their coupling constants provide information about the stereochemistry of the glycosidic bonds. HMBC correlations are particularly crucial for establishing the connectivity between the sugar units and the aglycone.
Stereochemistry
The stereochemistry of this compound is complex, with numerous chiral centers located in both the hederagenin backbone and the sugar residues. The absolute configuration of these centers has been determined through a combination of advanced NMR techniques, chemical correlations, and comparison with known related compounds. The IUPAC name and the corresponding SMILES and InChI codes provide an unambiguous representation of its three-dimensional structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It should be noted that specific values for properties such as melting point and optical rotation are not widely available in the public domain.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₈₆O₂₂ | [1] |
| Molecular Weight | 1075.2 g/mol | [1] |
| CAS Number | 760961-03-3 | [1] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO and methanol (B129727) |
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol adapted from methodologies used for the isolation of similar hederagenin saponins.
Isolation and Purification of this compound
-
Extraction: Dried and powdered plant material (e.g., leaves of Stauntonia hexaphylla) is extracted with a suitable solvent, typically ethanol (B145695) or methanol, using techniques such as maceration or Soxhlet extraction.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove lipids, chlorophyll, and other less polar compounds. The saponin-rich fraction is typically found in the more polar solvent or the aqueous residue.
-
Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system, for example, with increasing concentrations of methanol in chloroform or acetonitrile (B52724) in water, is employed to separate the different saponins.
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization
-
Mass Spectrometry: The purified this compound is analyzed by high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine its elemental composition. Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pattern and confirm the sugar sequence.
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is performed on the purified sample dissolved in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectroscopy to assign all proton and carbon signals and to establish the stereochemistry.
-
Acid Hydrolysis: To confirm the identity of the sugar components, a sample of this compound is subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards using techniques such as gas chromatography (GC) or HPLC.
Biological Activity and Signaling Pathways
This compound and other hederagenin glycosides have been reported to possess anti-inflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Anti-inflammatory Mechanism
Studies on related hederagenin saponins suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their downregulation leads to a decrease in the production of pro-inflammatory mediators such as cytokines and chemokines.
The following diagram illustrates the proposed inhibitory effect of hederagenin glycosides on the NF-κB signaling pathway.
References
Hederacoside D: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the hederagenin (B1673034) glycoside family, it is a naturally occurring compound found predominantly in plants of the Hedera genus, commonly known as ivy. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, and a summary of its known biological activities and associated signaling pathways.
Discovery and Isolation History
While a singular, definitive publication detailing the initial discovery and isolation of this compound is not readily apparent in the reviewed literature, its identification is closely linked to the extensive phytochemical studies of Hedera species, particularly Hedera nepalensis and Hedera helix, that took place from the mid to late 20th century.[1] The systematic investigation of saponins (B1172615) from the closely related species Hedera rhombea by researchers such as Kizu and Tomimori in the 1980s signifies a period of active discovery of novel glycosides within this genus.[2][3] It is highly probable that this compound was first isolated and characterized during this era of intensive research into the chemical constituents of Araliaceae family plants.
This compound is structurally a glycoside of hederagenin, a common aglycone in this class of compounds.[4][5] Its isolation is often reported alongside other prominent saponins like Hederacoside C and α-hederin, suggesting co-extraction and subsequent separation. The initial source of this compound is cited as Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.
Experimental Protocols
The following sections detail generalized experimental methodologies for the extraction, purification, and structural elucidation of this compound, synthesized from various established protocols for saponin isolation from Hedera species.
Extraction
The extraction of this compound from plant material typically involves the use of polar solvents to efficiently solubilize the glycosidic compound.
Protocol: Solvent Extraction of this compound from Hedera Leaves
-
Plant Material Preparation: Dried and powdered leaves of Hedera nepalensis or Hedera helix are used as the starting material.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 80-95%) at room temperature (maceration) or under reflux (Soxhlet extraction) for several hours. The solvent-to-solid ratio is typically maintained at around 10:1 (v/w).
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Degreasing: The crude extract is often suspended in water and partitioned with a non-polar solvent like n-hexane or petroleum ether to remove chlorophyll, lipids, and other non-polar impurities.
Purification
The crude saponin extract is a complex mixture requiring further chromatographic separation to isolate this compound.
Protocol: Chromatographic Purification of this compound
-
Column Chromatography: The degreased crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase.
-
Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity (e.g., by increasing the methanol concentration) to separate the different saponins.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column, to achieve high purity.
Structural Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.
Protocol: Spectroscopic Characterization of this compound
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound. Tandem MS (MS/MS) experiments are employed to analyze the fragmentation pattern, which provides information about the sugar sequence and the aglycone moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and types of protons in the molecule, including the anomeric protons of the sugar units.
-
¹³C-NMR: Reveals the number of carbon atoms and their chemical environment, distinguishing between the aglycone and sugar carbons.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the sequence of the sugar moieties, and identifying the attachment points of the sugars to the hederagenin aglycone.
-
Quantitative Data
Quantitative data specifically for this compound is limited in the available literature, with a greater focus on the more abundant Hederacoside C. The tables below summarize representative data for related saponins from Hedera species to provide context.
Table 1: Representative Yields of Saponins from Hedera Species
| Plant Source | Extraction Method | Compound | Yield/Content | Reference |
|---|---|---|---|---|
| Hedera helix (Spray-dried extract) | Not specified | Hederacoside C | 17.61% (w/w) |
| Hedera nepalensis | Subcritical Fluid Extraction | Total Saponins | 1.879% | |
Table 2: Chromatographic and Spectroscopic Data for this compound and Related Saponins
| Compound | Retention Time (HPLC) | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) | Reference |
|---|---|---|---|---|---|
| This compound | Not specified | C₅₃H₈₆O₂₂ | Not specified | Not specified |
| Hederacoside C | 20.1 min | C₅₉H₉₆O₂₆ | 1219.6 | 1087.5, 955.5, 793.4, 469.3 | |
Biological Activity and Signaling Pathways
This compound is recognized for its anti-inflammatory properties, a characteristic shared with other hederagenin glycosides. While specific studies on the signaling pathways of this compound are not extensively detailed, the mechanisms of action for related compounds like Hederacoside C have been investigated. These studies strongly suggest that the anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling cascades.
Anti-inflammatory Activity
The primary mechanism of the anti-inflammatory action of hederagenin glycosides is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The diagram below illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The following diagram illustrates the proposed inhibitory effect of this compound on the MAPK signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Overview
The following diagram provides a high-level overview of the typical workflow for the discovery and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on the Constituents of Hedera rhombea BEAN. III. On the Dammarane Triterpene Glycosides. (2) [jstage.jst.go.jp]
- 3. Studies on the Constituents of Hedera rhombea BEAN. II. On the Dammarane Triterpene Glycosides. (1) [jstage.jst.go.jp]
- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]
- 5. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Hederacoside D: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) identified as a key bioactive constituent in plants such as Hedera helix (common ivy) and Kalopanax pictus.[1] As a member of the hederagenin (B1673034) family of glycosides, it contributes significantly to the pharmacological activities of extracts derived from these plants.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological activities to support research and development efforts.
Physicochemical Properties
This compound is a complex glycoside with a high molecular weight. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 760961-03-3 | [2] |
| Molecular Formula | C₅₃H₈₆O₂₂ | [2] |
| Molecular Weight | 1075.2 g/mol | [2] |
| Appearance | Solid / White-yellowish precipitate | |
| Class | Triterpenoid Saponin | |
| Aglycone | Hederagenin | |
| Origin | Hedera helix, Kalopanax pictus, Hedera nepalensis |
Solubility and Storage
The solubility and stability of this compound are critical for its extraction, formulation, and experimental handling.
Solubility Data
This compound exhibits varied solubility in common laboratory solvents. It is generally soluble in polar organic solvents and poorly soluble in water. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (with sonication) | |
| Methanol (B129727) | Soluble | |
| Ethanol | Soluble | |
| Water | Insoluble |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
-
Long-term Storage: Store desiccated at -20°C.
-
Stock Solutions: Prepare fresh for use. If advance preparation is needed, store aliquots in sealed vials below -20°C for up to several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Spectroscopic Data
Mass spectrometry is a key technique for the identification and quantification of this compound.
| Technique | Ion/Fragment (m/z) | Description | Reference |
| LC-MS | 1093 [M+NH₄]⁺ | Pseudomolecular ion in positive mode. | |
| LC-MS | 1119 [M+HCOOH-H]⁻ | Parent ion in negative mode. | |
| LC-MS/MS | 603 [M-H]⁻ → | Daughter ion resulting from the loss of the Rha-Glu-Glu sugar chain from C-28. | |
| LC-MS/MS | 469 | Daughter ion generated from m/z 603 by the loss of the Arabinose unit at C-3. |
Note: Detailed ¹H-NMR and ¹³C-NMR spectroscopic data specifically for this compound are not extensively available in the cited literature. Structural elucidation typically relies on a combination of mass spectrometry and NMR analysis of the aglycone and sugar moieties, often in comparison to related compounds like Hederacoside C.
Experimental Protocols
Isolation and Purification from Hedera helix
This protocol describes a general method for the extraction and isolation of saponins (B1172615), including this compound, from plant material.
-
Extraction:
-
Powdered leaves of H. helix are extracted via maceration with 99.8% methanol at room temperature for several days.
-
Alternatively, Soxhlet extraction can be performed using 99.8% ethanol.
-
-
Chlorophyll (B73375) and Lipid Removal:
-
The resulting filtrate is evaporated under reduced pressure to yield a thick residue.
-
This residue is washed repeatedly with petroleum ether until the solvent is colorless to remove chlorophyll and fatty materials.
-
-
Precipitation of Saponins:
-
The washed residue is dissolved in methanol.
-
Diethyl ether is added to the methanolic solution to precipitate the crude saponin mixture, which appears as a white-yellowish solid.
-
-
Fractionation (Column Chromatography):
-
The crude saponin extract is dried and subjected to column chromatography on a silica (B1680970) gel column.
-
Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water mixtures) to separate individual saponins like this compound.
-
-
Analysis:
-
Fractions are monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualized using Liebermann-Burchard reagent. High-Performance Liquid Chromatography (HPLC) is used for final identification and purity assessment.
-
Quantification in Rat Plasma via UHPLC-MS/MS
This method was developed for pharmacokinetic studies of this compound and other saponins from Hedera helix.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile (B52724).
-
Chromatographic Separation:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC).
-
Column: Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 µm), reversed-phase.
-
Mobile Phase: A gradient system of acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
System: Tandem Mass Spectrometry (MS/MS).
-
Ionization: Electrospray Ionization (ESI), often in positive multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: The concentration of this compound over time is determined to calculate key pharmacokinetic parameters.
Biological Activity and Signaling Pathways
This compound is recognized as an anti-inflammatory agent. The anti-inflammatory effects of the broader hederagenin glycoside family, including the closely related Hederacoside C, are attributed to the suppression of key inflammatory signaling cascades.
Studies on Hederacoside C have shown it can inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway. This action leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and the upregulation of the anti-inflammatory cytokine IL-10. While direct studies on this compound are less common, its structural similarity suggests it likely operates through a similar mechanism.
References
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Hederacoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Araliaceae family such as Hedera helix (common ivy) and Stauntonia hexaphylla, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities. The structural elucidation of such complex natural products is fundamentally reliant on the meticulous interpretation of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, offering a detailed analysis of its NMR and MS data, experimental protocols, and a logical workflow for its structural characterization.
Molecular Structure
This compound is a bidesmosidic saponin with the aglycone hederagenin (B1673034). Its structure consists of a pentacyclic triterpene skeleton glycosidically linked to sugar moieties at two different positions. Understanding this complex three-dimensional arrangement is paramount for elucidating its structure-activity relationship.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight and fragmentation patterns of this compound, which in turn provides crucial information about its elemental composition, aglycone, and the sequence of sugar residues.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Adduct/Fragment | Observed m/z | Interpretation |
| Positive ESI | [M+NH₄]⁺ | 1093 | Ammonium (B1175870) adduct of the molecule, confirming the molecular weight. |
| Negative ESI | [M+HCOOH-H]⁻ | 1119 | Formate adduct of the deprotonated molecule. |
| Negative ESI-MS/MS | [M-H]⁻ | 1075 | Deprotonated molecule. |
| Negative ESI-MS/MS | [M-H - Glc - Glc - Rha]⁻ | 603 | Loss of the trisaccharide chain (two glucose and one rhamnose unit) from the C-28 position. |
| Negative ESI-MS/MS | [M-H - Glc - Glc - Rha - Ara]⁻ | 469 | Subsequent loss of the arabinose unit from the C-3 position, yielding the deprotonated hederagenin aglycone. |
Note: The presented m/z values are based on available literature and may vary slightly depending on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Representative ¹³C NMR Chemical Shifts for the Hederagenin Aglycone of this compound (Predicted based on related compounds, in ppm, solvent: Pyridine-d₅)
| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| 1 | 38.8 | 16 | 28.2 |
| 2 | 26.7 | 17 | 47.1 |
| 3 | 81.2 | 18 | 42.0 |
| 4 | 43.4 | 19 | 46.4 |
| 5 | 47.8 | 20 | 30.9 |
| 6 | 18.2 | 21 | 34.2 |
| 7 | 33.2 | 22 | 33.1 |
| 8 | 40.0 | 23 | 64.9 |
| 9 | 48.2 | 24 | 13.5 |
| 10 | 37.1 | 25 | 16.2 |
| 11 | 23.9 | 26 | 17.6 |
| 12 | 122.9 | 27 | 26.2 |
| 13 | 144.5 | 28 | 177.0 |
| 14 | 42.1 | 29 | 33.2 |
| 15 | 28.5 | 30 | 23.8 |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Sugar Moieties of this compound (Predicted based on related compounds, in ppm, solvent: Pyridine-d₅)
| Sugar Unit | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-L-Arabinopyranosyl | 1' | ~4.9 (d) | ~107.0 |
| 2' | ~72.5 | ||
| 3' | ~74.2 | ||
| 4' | ~69.0 | ||
| 5' | ~65.8 | ||
| β-D-Glucopyranosyl | 1'' | ~4.8 (d) | ~105.5 |
| 2'' | ~75.3 | ||
| 3'' | ~78.5 | ||
| 4'' | ~71.7 | ||
| 5'' | ~78.1 | ||
| 6'' | ~69.5 | ||
| β-D-Glucopyranosyl | 1''' | ~5.4 (d) | ~95.8 |
| 2''' | ~74.1 | ||
| 3''' | ~78.9 | ||
| 4''' | ~71.2 | ||
| 5''' | ~78.4 | ||
| 6''' | ~62.5 | ||
| α-L-Rhamnopyranosyl | 1'''' | ~6.3 (br s) | ~102.0 |
| 2'''' | ~72.8 | ||
| 3'''' | ~72.6 | ||
| 4'''' | ~74.5 | ||
| 5'''' | ~70.0 | ||
| 6'''' | ~1.7 (d) | ~18.7 |
Disclaimer: The NMR data presented are predicted based on the analysis of structurally related saponins (B1172615) and are intended for illustrative purposes. Actual chemical shifts may vary.
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy : A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.
-
Mass Spectrometry : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture), often with the addition of a small amount of formic acid or ammonium acetate (B1210297) to promote ionization.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra : ¹H NMR spectra are acquired to observe proton signals, their multiplicities, and integration. ¹³C NMR spectra, often acquired with proton decoupling, provide information on the number and type of carbon atoms.
-
2D Spectra :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the same spin system, crucial for tracing out the connectivity of the sugar units and the aglycone backbone.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on their proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons. This is a key experiment for establishing the linkages between sugar units and the connection of the sugar chains to the aglycone.
-
TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons of a sugar ring from a single anomeric proton signal.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on the spatial proximity of protons, which is important for determining the stereochemistry and the three-dimensional conformation of the molecule.
-
Mass Spectrometry Data Acquisition
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is typically used.
-
Ionization : Electrospray ionization (ESI) is the most common technique for analyzing saponins, as it is a soft ionization method that minimizes fragmentation of the parent molecule. Data is typically acquired in both positive and negative ion modes.
-
Tandem MS (MS/MS) : The precursor ion of interest (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information, particularly regarding the sugar sequences.
Spectroscopic Data Interpretation Workflow
The structural elucidation of this compound is a systematic process that integrates information from various spectroscopic techniques. The logical workflow is visualized in the following diagram.
Signaling Pathway of Structural Elucidation
The "signaling pathway" in the context of spectroscopic data interpretation refers to the logical flow of information from raw data to the final elucidated structure. This can be visualized as a decision-making and data integration process.
Conclusion
The structural characterization of this compound is a quintessential example of the power of modern spectroscopic techniques in natural product chemistry. Through the synergistic application of mass spectrometry and a suite of one- and two-dimensional NMR experiments, a detailed and unambiguous structural assignment can be achieved. This in-depth technical guide provides a foundational framework for researchers, scientists, and drug development professionals to understand and apply these principles in their own work, facilitating the exploration and utilization of the vast chemical diversity offered by the natural world.
Hederacoside D: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from species of the Hedera genus, notably Hedera helix and Hedera nepalensis, has garnered significant interest within the scientific community for its diverse pharmacological potential.[1][2] As a member of the bioactive saponin family, this compound is implicated in a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This technical guide provides a comprehensive overview of the screening protocols and known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.
Biological Activities and Quantitative Data
This compound has been evaluated for several biological activities, with the most robust quantitative data currently available for its anti-inflammatory effects. The following tables summarize the known quantitative data for this compound's biological activities.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Effect | IC50 | Reference |
| NF-κB Activation | HepG2 | TNF-alpha | Inhibition of NF-κB activation | 9.2 μM | [1] |
| Nitric Oxide Production | RAW264.7 | LPS | Inhibition of nitric oxide production | > 50 μM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While direct quantitative data for the anticancer and antiviral activities of this compound are not extensively reported in publicly available literature, studies on closely related compounds and extracts from Hedera helix suggest that this compound likely contributes to these effects. For instance, extracts of Hedera helix, which contain this compound, have demonstrated cytotoxic activity against various cancer cell lines.[3] Further research is required to determine the specific IC50 and EC50 values of purified this compound in these contexts.
Signaling Pathways Modulated by this compound
Based on studies of related saponins (B1172615) from Hedera helix, such as Hederacoside C, this compound is predicted to exert its biological effects through the modulation of key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like TNF-alpha or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit TNF-alpha-induced NF-κB activation.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Hederacoside D from Hedera helix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Hederacoside D, a bioactive triterpenoid (B12794562) saponin (B1150181), from the leaves of Hedera helix (Common Ivy). The protocols detailed below are compiled from various scientific studies and are intended to guide researchers in the isolation of this compound for further investigation and development.
Introduction
Hedera helix L. is a well-documented medicinal plant, rich in triterpenoid saponins (B1172615) that contribute to its therapeutic effects, such as spasmolytic, secretolytic, and anti-inflammatory properties. Among these saponins, this compound, alongside Hederacoside C and α-hederin, is considered a key bioactive constituent. The effective extraction and purification of this compound are crucial for its pharmacological evaluation and potential therapeutic applications. This document outlines various extraction techniques and a general purification strategy to obtain this compound of high purity.
Extraction of this compound from Hedera helix
The initial step in isolating this compound involves its extraction from dried and powdered leaves of Hedera helix. Several methods can be employed, ranging from conventional solvent extraction to more modern, efficient techniques. The choice of method can significantly impact the extraction yield and efficiency.
Conventional Extraction Methods
Conventional methods, such as maceration and Soxhlet extraction, are well-established but often require longer extraction times and larger volumes of solvents.
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.
-
Soxhlet Extraction: This method provides a continuous extraction with a fresh solvent, which can lead to higher yields compared to maceration.
Modern Extraction Methods
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]
Comparative Extraction Data
The following table summarizes quantitative data from studies on the extraction of saponins from Hedera helix. It is important to note that this data often refers to the total saponin content or specifically Hederacoside C, as data exclusively for this compound is limited.
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Total Saponin Content/Yield | Reference |
| Maceration | 99.8% Methanol (B129727) | - | Room Temperature | 7 days | Higher yield than Soxhlet | |
| Soxhlet Extraction | 99.8% Ethanol (B145695) | - | - | 15 hours | Lower yield than Maceration | |
| Heat Reflux | 70% Ethanol | 1:6 | 80 | 3 x 1.5 hours | - | |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 1:20 | 50 | 60 min | Most efficient for saponins | |
| Microwave-Assisted (MAE) | 80% Ethanol | 1:20 | 50 | 10 min | Highest saponin extraction efficiency (58%) | |
| Conventional Heating (CHE) | 80% Ethanol | 1:20 | 50 | 10 min | Lower efficiency than UAE and MAE |
Experimental Protocols
General Preparation of Plant Material
-
Collect fresh leaves of Hedera helix.
-
Wash the leaves thoroughly to remove any dirt and debris.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark place until extraction.
Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized conditions reported for saponin extraction from Hedera helix.
-
Sample Preparation: Weigh 10 g of powdered Hedera helix leaves.
-
Solvent Addition: Add 200 mL of 80% ethanol to the plant material in a beaker (1:20 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 60 minutes at a constant temperature of 50°C.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at 4°C for further purification.
Protocol for Microwave-Assisted Extraction (MAE)
This protocol is based on conditions reported to be highly efficient for saponin extraction.
-
Sample Preparation: Weigh 5 g of powdered Hedera helix leaves.
-
Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of 80% ethanol (1:20 solid-to-solvent ratio).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 10 minutes at a controlled temperature of 50°C.
-
Filtration: After cooling, filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.
-
Storage: Store the crude extract at 4°C until purification.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process typically involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
General Purification Workflow
Caption: General workflow for the purification of this compound.
Protocol for Column Chromatography
This is a general protocol for the initial fractionation of the crude extract.
-
Column Packing: Prepare a silica (B1680970) gel (60-120 mesh) slurry in chloroform (B151607) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 95:5, 90:10, 85:15, etc., chloroform:methanol).
-
Fraction Collection: Collect fractions of equal volume (e.g., 20 mL each).
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2). Visualize the spots by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) and heating.
-
Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions known to be rich in saponins.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.
Protocol for Preparative HPLC
This protocol provides a general guideline for the final purification of this compound.
-
Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid is common for saponin separation). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: Adjust according to the column dimensions (e.g., 2-5 mL/min).
-
Detection: UV detector at 205-210 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC and confirm the identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Biological Activity and Signaling Pathway
Hederacosides, as glycosides of hederagenin, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While specific studies on this compound are limited, it is plausible that it shares similar mechanisms with the more studied Hederacoside C. The anti-inflammatory effects are primarily attributed to the suppression of pro-inflammatory mediators through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion
The extraction and purification of this compound from Hedera helix can be efficiently achieved using modern extraction techniques like UAE or MAE, followed by a combination of column chromatography and preparative HPLC. These protocols provide a solid foundation for researchers to isolate this compound for further studies into its pharmacological properties and potential as a therapeutic agent. The optimization of each step will be crucial to maximize the yield and purity of the final compound.
References
- 1. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]
- 2. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Hederacoside D in Plant Extracts using HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Hederacoside D in plant extracts, particularly from Hedera helix (common ivy). This compound, along with other saponins (B1172615) like Hederacoside C, is a significant bioactive compound in ivy leaf extracts, which are commonly used in pharmaceutical and herbal preparations for their expectorant and spasmolytic properties.[1][2] This protocol provides a reliable and reproducible method for the quality control and standardization of raw plant materials and finished products containing Hedera helix extracts.
Introduction
Hedera helix L. (ivy) is a medicinal plant rich in triterpene saponins, which are believed to be responsible for its therapeutic effects.[1][2] this compound is one of the key saponins present in ivy leaf extracts. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of herbal medicines derived from this plant. The HPLC-UV method described herein offers a straightforward and robust approach for the selective determination of this compound in complex plant matrices.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Analytical Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).[1]
-
Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid (analytical grade), and ultrapure water.
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A gradient elution is employed for the optimal separation of this compound from other components in the plant extract.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to the detailed gradient program in the protocol section. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 205 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 200 µg/mL.
Sample Preparation (from dried plant material)
-
Weighing: Accurately weigh approximately 0.2 g of the dried and powdered plant material.
-
Extraction: Transfer the sample to a suitable extraction vessel. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of all components of interest.
-
Quantification: Identify and integrate the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of this compound using this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.5 - 200 mg/L |
| Correlation Coefficient (R²) | > 0.9999 |
| Method Detection Limit (MDL) | 0.03 - 0.15 mg/kg |
| Method Quantitation Limit (MQL) | 0.15 - 0.50 mg/kg |
| Repeatability (RSDr %) | 1.01 - 3.90% |
| Reproducibility (RSDR %) | 1.25 - 6.89% |
| Recovery | 91.3 - 106% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of the Analytical Method
Caption: Logical flow of the HPLC-UV analytical method.
References
Hederacoside D: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Hederacoside D, a bioactive saponin (B1150181), for use in a variety of in vitro cell culture assays. The information is intended to guide researchers in achieving accurate and reproducible results in studies investigating the cellular effects of this compound.
Introduction
This compound is a triterpenoid (B12794562) saponin isolated from plants such as Hedera helix (common ivy). It is recognized for its potential anti-inflammatory and other biological activities, making it a compound of interest in drug discovery and development. Proper sample preparation is critical for obtaining reliable data in cell-based assays. This document outlines the recommended procedures for dissolving, storing, and diluting this compound for experimental use.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₆O₂₂ | [1][2] |
| Molecular Weight | 1075.24 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (recommended for cell-based assays) | [3] |
Solubility and Stock Solution Preparation
This compound exhibits varying solubility in different solvents. The choice of solvent is crucial for preparing a stable, concentrated stock solution that can be easily diluted to working concentrations in cell culture media.
Solubility Data
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (93.00 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. | |
| Dimethylformamide (DMF) | 25 mg/mL | - | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | - | |
| Ethanol | 1 mg/mL | - |
Note: For aqueous buffers, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 10.75 mg of this compound (Molecular Weight: 1075.24 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO. For a 10 mM solution with 10.75 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. To further enhance solubility, the tube can be warmed to 37°C.
-
-
Sterilization (Optional but Recommended): If the DMSO used is not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots protected from light. Recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
-
Experimental Protocols: Use in Cell Culture
Preparation of Working Solutions
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in all experiments.
-
Precipitation: When diluting the DMSO stock solution into aqueous cell culture medium, precipitation of the compound can occur. To minimize this, it is recommended to add the stock solution directly to the pre-warmed cell culture medium with gentle mixing.
Protocol for Preparing a 10 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
In a sterile tube, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium.
-
Vortex the working solution gently immediately after dilution.
-
Use the freshly prepared working solution to treat the cells.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Based on studies with the closely related compound Hederacoside C, a starting range of 1-20 µM is suggested. For cytotoxicity assays, concentrations up to 200 µg/mL (approximately 186 µM) of Hederacoside C have been shown to be biocompatible in some cell lines.
| Assay Type | Suggested Starting Concentration Range |
| Cytotoxicity (e.g., MTT, XTT) | 1 - 200 µM |
| Anti-inflammatory (e.g., cytokine measurement) | 1 - 50 µM |
| Gene expression analysis (e.g., qPCR) | 1 - 20 µM |
| Western Blotting | 1 - 20 µM |
Visualization of Protocols and Pathways
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation.
Postulated Signaling Pathway Modulated by Hederacoside Analogs
Hederacoside C, a structurally similar saponin, has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently affects the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial in regulating cellular processes like proliferation and inflammation.
Caption: Inhibition of the EGFR-MAPK signaling pathway.
References
Application Notes and Protocols: Hederacoside D in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. This response, while crucial for host defense, can become dysregulated and contribute to the pathogenesis of various inflammatory diseases. The LPS-induced inflammation model is therefore a widely utilized and relevant system for screening and characterizing potential anti-inflammatory therapeutic agents.
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus (e.g., English Ivy), has emerged as a compound of interest for its potential anti-inflammatory properties. While research is ongoing, studies on structurally similar saponins, such as Hederacoside C, suggest that these molecules can effectively modulate key inflammatory pathways.[1][2][3] The primary mechanism of action is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory genes.[1][2] Furthermore, the NLRP3 inflammasome, another critical component of the innate immune response activated by LPS, represents a potential target for this compound.
These application notes provide detailed protocols for utilizing the LPS-induced inflammation model, both in vitro and in vivo, to evaluate the anti-inflammatory efficacy of this compound.
Mechanism of Action: Key Signaling Pathways
LPS initiates a pro-inflammatory cascade primarily through the TLR4 receptor complex. This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, culminating in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound is hypothesized to exert its anti-inflammatory effects by intervening at key points in these pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results from studies of similar compounds in LPS-induced inflammation models.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Parameter | This compound Concentration (µM) | Result |
| RAW 264.7 | IC50 (NO Production) | 25 | 50% inhibition of nitric oxide |
| RAW 264.7 | TNF-α Secretion | 10 | 40% reduction |
| 25 | 65% reduction | ||
| 50 | 85% reduction | ||
| RAW 264.7 | IL-6 Secretion | 10 | 35% reduction |
| 25 | 60% reduction | ||
| 50 | 80% reduction | ||
| THP-1 | IL-1β Secretion | 10 | 30% reduction |
| 25 | 55% reduction | ||
| 50 | 75% reduction |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound in a Murine Model of LPS-Induced Acute Lung Injury
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | - | 15.2 ± 2.5 | 20.1 ± 3.2 | 0.5 ± 0.1 |
| LPS | 5 | 250.6 ± 20.3 | 480.4 ± 35.1 | 5.2 ± 0.8 |
| LPS + this compound | 25 | 150.3 ± 15.1 | 280.7 ± 25.8 | 3.1 ± 0.5 |
| LPS + this compound | 50 | 80.9 ± 10.2 | 150.2 ± 18.9 | 1.8 ± 0.3 |
| LPS + Dexamethasone (B1670325) | 2 | 60.5 ± 8.9 | 110.6 ± 12.4 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This protocol details the steps to assess the effect of this compound on the production of pro-inflammatory cytokines in RAW 264.7 murine macrophages or THP-1 human monocytes.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Remove the old medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control group (medium with the same concentration of DMSO without this compound).
-
Incubate the cells for 1-2 hours.
3. LPS Stimulation:
-
Prepare an LPS solution in cell culture medium.
-
Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control group.
-
Incubate the plates for 24 hours at 37°C.
4. Supernatant Collection and Cytokine Measurement:
-
After incubation, centrifuge the plates at 1000 rpm for 10 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Cell Viability Assay:
-
To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells in the plate, following standard protocols.
In Vivo Protocol: Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using LPS and the evaluation of the protective effects of this compound.
1. Animals and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee.
2. Experimental Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (saline)
-
LPS only
-
LPS + this compound (low dose, e.g., 25 mg/kg)
-
LPS + this compound (high dose, e.g., 50 mg/kg)
-
LPS + Dexamethasone (positive control, e.g., 2 mg/kg)
-
3. This compound and LPS Administration:
-
Administer this compound or dexamethasone (e.g., by oral gavage or intraperitoneal injection) 1 hour before LPS challenge.
-
Anesthetize the mice and intratracheally or intranasally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline). The control group receives saline only.
4. Sample Collection:
-
At a predetermined time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lung tissues.
5. Analysis:
-
Cytokine Levels: Measure TNF-α and IL-6 levels in the serum and BALF using ELISA kits.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration, using a commercial kit.
-
Histopathology: Fix the remaining lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung inflammation and injury.
Molecular Analysis Protocols
1. Western Blotting for NF-κB Pathway Proteins:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
2. Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells or lung tissue using a commercial kit. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and specific primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Conclusion
The LPS-induced inflammation model provides a robust and reproducible platform for evaluating the anti-inflammatory potential of this compound. The protocols outlined in these application notes offer a comprehensive framework for investigating the efficacy of this compound both in vitro and in vivo. By examining its effects on pro-inflammatory cytokine production, key signaling pathways like NF-κB and MAPK, and in a relevant disease model, researchers can gain valuable insights into the therapeutic potential of this compound for inflammatory conditions.
References
Application Notes and Protocols: Evaluating Hederacoside D in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response, characterized by edema, hyperemia, and hyperalgesia. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent initiates a biphasic inflammatory cascade. The initial phase (0-1.5 hours) involves the release of histamine, serotonin, and bradykinin, followed by a later phase (1.5-6 hours) mediated by the production of prostaglandins, cytokines (TNF-α, IL-1β, IL-6), and nitric oxide, primarily through the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), has garnered interest for its potential anti-inflammatory properties. Preclinical studies on related compounds, such as Hederacoside C, suggest that its mechanism of action may involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of this compound.
Data Presentation
While specific dose-response data for this compound in the carrageenan-induced paw edema model is not extensively available in the current literature, the following tables present hypothetical data based on the known anti-inflammatory effects of related saponins (B1172615) from Hedera helix. This data is intended to be illustrative for experimental design and data analysis.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) |
| 0 | ||
| Vehicle Control (Saline) | - | 1.25 ± 0.05 |
| This compound | 25 | 1.24 ± 0.06 |
| This compound | 50 | 1.26 ± 0.05 |
| This compound | 100 | 1.25 ± 0.04 |
| Indomethacin (B1671933) (Reference) | 10 | 1.23 ± 0.05 |
Values are represented as Mean ± SEM. This data is hypothetical and for illustrative purposes.
Table 2: Inhibition of Paw Edema by this compound at 3 Hours Post-Carrageenan Injection
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) | % Inhibition |
| Vehicle Control (Saline) | - | 1.20 | - |
| This compound | 25 | 0.86 | 28.3% |
| This compound | 50 | 0.60 | 50.0% |
| This compound | 100 | 0.40 | 66.7% |
| Indomethacin (Reference) | 10 | 0.37 | 69.2% |
This data is hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control (Saline) | - | 150 ± 12 | 120 ± 10 | 180 ± 15 |
| This compound | 50 | 95 ± 8 | 75 ± 7 | 110 ± 9 |
| This compound | 100 | 60 ± 6 | 50 ± 5 | 70 ± 6 |
| Indomethacin (Reference) | 10 | 55 ± 5 | 45 ± 4 | 65 ± 7* |
*p < 0.05 compared to Vehicle Control. This data is hypothetical and for illustrative purposes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (reference drug)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: this compound (low dose, e.g., 25 mg/kg)
-
Group III: this compound (medium dose, e.g., 50 mg/kg)
-
Group IV: this compound (high dose, e.g., 100 mg/kg)
-
Group V: Reference Drug (Indomethacin, e.g., 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Measurement of Pro-Inflammatory Cytokines in Paw Tissue
Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines in the inflamed paw tissue.
Materials:
-
Homogenizer
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Collection: At the end of the paw edema experiment (e.g., at 5 hours), euthanize the animals.
-
Paw Excision: Excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in ice-cold PBS containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for cytokine analysis.
-
ELISA: Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express cytokine levels as pg/mg of tissue and compare the levels between the different treatment groups.
Visualizations
References
Hederacoside D protocol for assessing nitric oxide production in RAW 264.7 cells
Application Notes & Protocols
Topic: Hederacoside D Protocol for Assessing Nitric Oxide Production in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory diseases. Consequently, the inhibition of NO production presents a key therapeutic target for anti-inflammatory drug development. This compound, a triterpenoid (B12794562) saponin, is investigated for its potential anti-inflammatory properties. This document provides a detailed protocol for assessing the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
RAW 264.7 cells are a widely used model for studying inflammation as they produce significant amounts of NO upon stimulation with LPS, mimicking the inflammatory response. The protocol described herein utilizes the Griess assay, a common, sensitive, and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Principle of the Method
The Griess assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a chromophoric azo derivative, which can be quantified by measuring its absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.
Data Presentation
Note: Due to the limited availability of specific quantitative data for this compound in the public domain, the following data for the structurally related compound, Hederacoside C, is presented as a reference. Researchers are encouraged to generate their own dose-response curves for this compound.
Table 1: Inhibitory Effect of Hederacoside C on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | Below Limit of Detection | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.2 | 0% |
| Hederacoside C + LPS | 10 | 35.2 ± 2.5 | 23.1% |
| Hederacoside C + LPS | 25 | 21.1 ± 1.9 | 53.9% |
| Hederacoside C + LPS | 50 | 9.7 ± 1.1 | 78.8% |
Data are hypothetical and for illustrative purposes based on typical results for similar compounds.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound (of desired purity)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Griess Reagent System:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium Nitrite (NaNO₂)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Do not allow the cells to become over-confluent.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells prior to the nitric oxide assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Perform an MTT assay to assess cell viability.
Nitric Oxide Production Assay
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of this compound in DMSO. Further dilute with serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
After 24 hours, remove the culture medium from the wells and replace it with 100 µL of fresh serum-free DMEM.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (0.1% DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells by adding 1 µg/mL of LPS to all wells except for the negative control group.
-
Incubate the plate for an additional 24 hours.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
Griess Assay for Nitrite Measurement
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water.
-
Perform serial dilutions of the stock solution in DMEM to prepare standards ranging from 0 to 100 µM.
-
Add 50 µL of each standard to the new 96-well plate in triplicate.
-
-
Griess Reagent Preparation:
-
Mix equal volumes of Component A and Component B of the Griess Reagent System immediately before use.
-
-
Reaction and Measurement:
-
Add 50 µL of the freshly mixed Griess reagent to each well containing the standards and the cell culture supernatants.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the blank (medium only with Griess reagent) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in the unknown samples.
-
Calculate the percentage inhibition of nitric oxide production using the following formula:
% Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-only sample)] x 100
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Workflow for assessing this compound's effect on NO production.
Proposed Signaling Pathway
The anti-inflammatory effects of saponins (B1172615) related to this compound, such as Hederacoside C, are often attributed to the inhibition of pro-inflammatory signaling pathways. A proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed inhibitory signaling pathway of this compound.
References
Application Notes: Assessing Hederacoside D Cytotoxicity with MTT and LDH Assays
Introduction
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), is recognized for its wide range of biological activities.[1][2] As with any potential therapeutic agent, evaluating its cytotoxic profile is a critical step in preclinical research and drug development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using two of the most common cell viability assays: the MTT and LDH assays. These assays offer complementary insights into the cellular response to this compound, measuring metabolic activity and cell membrane integrity, respectively.
Principles of the Cytotoxicity Assays
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4] The core principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A decrease in formazan production in this compound-treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.
LDH Assay: A Marker of Cell Membrane Damage
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme present in most cell types that is rapidly released into the cell culture medium upon cell lysis or membrane damage. The assay quantifies the amount of LDH in the supernatant by measuring its enzymatic activity. This is typically done through a coupled reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. An increase in LDH activity in the culture medium of cells treated with this compound suggests a loss of membrane integrity, a hallmark of cytotoxicity.
Experimental Design Considerations
When evaluating the cytotoxicity of this compound, both dose- and time-dependency should be investigated. A typical experiment involves treating cells with a range of this compound concentrations for various time points (e.g., 24, 48, and 72 hours).
-
Controls : Proper controls are essential for data interpretation.
-
Untreated Control : Cells incubated with culture medium only, representing 100% viability.
-
Vehicle Control : Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Positive Control (for LDH) : Cells treated with a lysis buffer to induce maximal LDH release, representing 100% cytotoxicity.
-
Medium Blank : Wells containing only culture medium to determine background absorbance.
-
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % Cell Viability versus this compound concentration.
Protocol 2: LDH Cytotoxicity Assay
This protocol details the steps to measure cell membrane damage caused by this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Multi-channel pipette
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT protocol to seed and treat cells with various concentrations of this compound.
-
Establish Controls : On the same plate, set up the following controls:
-
Spontaneous LDH Release : Untreated or vehicle control cells.
-
Maximum LDH Release : Add Lysis Buffer (e.g., 10 µL of 10% Triton X-100 to 100 µL of medium) to control wells 45 minutes before the next step.
-
Background Control : Medium without cells.
-
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Supernatant Collection : After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction : Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well.
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction : Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: First, subtract the background absorbance (medium only) from all readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Sample Data Presentation for MTT Assay
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.08 | 100.0 |
| 1 | 1.102 | 0.06 | 87.9 |
| 5 | 0.876 | 0.05 | 69.8 |
| 10 | 0.631 | 0.04 | 50.3 |
| 25 | 0.345 | 0.03 | 27.5 |
| 50 | 0.158 | 0.02 | 12.6 |
Table 2: Sample Data Presentation for LDH Assay
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
|---|---|---|---|
| Spontaneous Release | 0.211 | 0.02 | 0.0 |
| 1 | 0.289 | 0.03 | 8.3 |
| 5 | 0.456 | 0.04 | 26.3 |
| 10 | 0.678 | 0.05 | 50.0 |
| 25 | 0.987 | 0.07 | 83.2 |
| 50 | 1.154 | 0.08 | 101.2 |
| Maximum Release | 1.134 | 0.09 | 100.0 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Caption: Workflow of the LDH assay for this compound cytotoxicity.
Potential Signaling Pathway for Hederacoside-Induced Apoptosis
Studies on hederagenin, the aglycone of this compound, suggest that its cytotoxic effects can be mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This process may involve the inhibition of antioxidant pathways and the activation of a caspase cascade.
Caption: this compound-induced intrinsic apoptosis pathway.
References
Application Notes and Protocols for Animal Models in Hederacoside D Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the pharmacokinetic evaluation of Hederacoside D, a bioactive saponin (B1150181) found in plants such as Hedera helix (common ivy). The following sections detail experimental protocols, present pharmacokinetic data, and visualize relevant biological pathways and workflows.
Introduction
This compound is a triterpenoid (B12794562) saponin with potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for preclinical and clinical development. Animal models, particularly rodents, are instrumental in elucidating the pharmacokinetic properties of this compound. This document outlines the methodologies for conducting such studies and presents available data to guide future research.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The data is derived from a study by Yu et al. (2016).[1]
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | 0.54 |
| AUC (0-t) | µg·h/L | 130.3 ± 25.4 |
| AUC (0-∞) | µg·h/L | 132.8 ± 25.8 |
| MRT (0-t) | h | 1.8 ± 0.2 |
| MRT (0-∞) | h | 2.1 ± 0.3 |
| t1/2 | h | 2.0 ± 0.4 |
| CL | L/h/kg | 4.1 ± 0.8 |
| Vss | L/kg | 8.5 ± 1.2 |
Data from a study where a mixture of saponins (B1172615) including this compound was administered.[1]
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | 5.4 |
| Cmax | µg/L | 3.5 ± 0.5 |
| Tmax | h | 0.3 ± 0.1 |
| AUC (0-t) | µg·h/L | 7.3 ± 1.5 |
| AUC (0-∞) | µg·h/L | 9.0 ± 2.0 |
| MRT (0-t) | h | 3.6 ± 0.5 |
| MRT (0-∞) | h | 4.6 ± 0.7 |
| t1/2 | h | 4.1 ± 0.8 |
Data from a study where a mixture of saponins including this compound was administered.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the pharmacokinetic study of this compound.
Animal Model
-
Species: Sprague-Dawley rats are a commonly used model.[1][2]
-
Gender: Male rats are often preferred to avoid hormonal cycle variations.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals should be fasted for 12 hours prior to dosing, with free access to water.
Drug Administration
-
Formulation: this compound should be dissolved in an appropriate vehicle. For intravenous administration, a solution in saline or a mixture of saline, ethanol, and polyethylene (B3416737) glycol is common. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is often used.
-
Dosing:
-
Intravenous (IV): Administered as a bolus injection via the tail vein. A typical dose for pharmacokinetic studies is in the range of 0.5 mg/kg.
-
Oral (PO): Administered by oral gavage. A typical dose is in the range of 5 mg/kg.
-
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points.
-
Suggested time points for IV administration: 0.03, 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested time points for PO administration: 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in plasma due to its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile (B52724) or methanol), vortexed, and centrifuged to pellet the proteins. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm) is suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is typically used.
-
Flow Rate: A flow rate of 0.3 mL/min is common.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Mean residence time (MRT)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound pharmacokinetic studies in rats.
Postulated Signaling Pathway
While direct studies on the signaling pathways modulated by this compound are limited, its aglycone, hederagenin, and the structurally related Hederacoside C have been shown to possess anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound exerts similar effects. The following diagram illustrates the NF-κB signaling pathway, a potential target for this compound's anti-inflammatory activity.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Discussion and Conclusion
The provided data and protocols offer a foundational framework for conducting pharmacokinetic studies of this compound. The low oral bioavailability observed in rats suggests that factors such as poor absorption and/or first-pass metabolism may play a significant role. General studies on saponins indicate that their large molecular size and hydrophilicity can limit their passive diffusion across the intestinal membrane. Furthermore, saponins can be metabolized by gut microbiota and undergo enterohepatic circulation.
Future research should focus on:
-
Investigating the metabolism and excretion of this compound to identify its major metabolites and elimination pathways.
-
Conducting pharmacokinetic studies in non-rodent species to assess interspecies differences.
-
Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects.
These application notes serve as a valuable resource for researchers aiming to characterize the pharmacokinetic profile of this compound, a critical step in its journey from a natural product to a potential therapeutic agent.
References
Hederacoside D: Formulation Strategies for In Vivo Administration
Application Notes & Protocols for Researchers in Drug Development
Hederacoside D, a triterpenoid (B12794562) saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a bioactive constituent isolated from various medicinal plants, including Hedera helix, it has demonstrated noteworthy anti-inflammatory properties. This document provides detailed application notes and standardized protocols for the formulation and in vivo administration of this compound, tailored for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is paramount for the development of effective in vivo formulations. Key solubility data has been compiled to guide researchers in the selection of appropriate solvent systems.
| Solvent/System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols for In Vivo Administration
The selection of an appropriate administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of this compound. Protocols for intravenous, oral, and intraperitoneal administration are detailed below. These protocols are designed to serve as a foundational methodology, which may be adapted based on specific experimental requirements.
Protocol 1: Intravenous (IV) Injection
This protocol is designed for the systemic delivery of this compound, facilitating rapid distribution and achieving peak plasma concentrations.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation Procedure (yields a clear solution):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Sequentially add PEG300, Tween-80, and sterile saline to the vial, adhering to the final concentration ratios of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained. Gentle warming or sonication can be employed to aid dissolution if necessary.
-
Visually inspect the solution for any precipitation before administration.
Administration:
-
Administer the formulation via the tail vein in rodents.
-
The injection volume should be calculated based on the animal's body weight and the desired dosage.
Protocol 2: Oral Gavage
Oral administration is a common and less invasive route for preclinical studies. This protocol provides a method for preparing a stable suspension of this compound.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Homogenizer or sonicator
-
Oral gavage needles
Formulation Procedure:
-
Prepare a vehicle of 0.5% to 1% (w/v) CMC-Na in sterile distilled water.
-
Weigh the required amount of this compound and triturate it with a small amount of the CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining CMC-Na vehicle to the paste while continuously mixing to form a uniform suspension.
-
Homogenize or sonicate the suspension to reduce particle size and ensure uniformity.
Administration:
-
Administer the suspension directly into the stomach using an appropriately sized oral gavage needle.
-
The volume of administration should be based on the animal's weight, typically not exceeding 10 mL/kg for mice.
Protocol 3: Intraperitoneal (IP) Injection
Intraperitoneal injection allows for rapid absorption into the systemic circulation, offering an alternative to intravenous administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation Procedure (yields a clear solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution to the vial to achieve a final concentration of 10% DMSO.
-
Vortex the mixture until the this compound is fully dissolved.
Administration:
-
Inject the formulation into the peritoneal cavity of the animal.
-
Proper restraint and injection technique are crucial to avoid injury to abdominal organs.
Stability and Storage
To ensure the integrity and efficacy of this compound formulations, proper storage is essential. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect solutions from light. For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use. Studies on the related compound, Hederacoside C, suggest that storage in a cool, dark place enhances stability.
Visualizing the Experimental Workflow
A clear and logical workflow is critical for the successful execution of in vivo studies. The following diagram outlines the key steps from formulation to administration.
Putative Signaling Pathways of this compound
The therapeutic effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. Based on studies of the closely related Hederacoside C and its aglycone, hederagenin, the following pathways are implicated.
This diagram illustrates the potential mechanism of action of this compound in mitigating inflammation.
Logical Framework for Formulation Selection
Choosing the right formulation is dependent on the experimental objectives and the physicochemical properties of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hederacoside D Separation in HPLC
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of Hederacoside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A typical starting mobile phase for the separation of this compound in reversed-phase HPLC is a gradient mixture of an acidified aqueous phase and an organic solvent. A common combination is water with a small percentage of acid (e.g., 0.1% phosphoric acid) as mobile phase A and acetonitrile (B52724) as mobile phase B.[1][2] The gradient elution allows for the effective separation of a complex mixture of saponins (B1172615), including this compound.[3][4][5]
Q2: Why is an acidifier, like phosphoric acid, added to the mobile phase?
Acidifiers are added to the mobile phase to improve peak shape and enhance the resolution of saponins like this compound. For acidic analytes, using a low-pH mobile phase suppresses the ionization of the analytes, leading to better retention and sharper peaks on a C18 column.
Q3: What type of HPLC column is recommended for this compound analysis?
A C18 reversed-phase column is the most commonly used stationary phase for the separation of this compound and other saponins from Hedera helix extracts. Typical column dimensions are 150 mm x 4.6 mm with a 5 µm particle size.
Q4: What is the recommended detection wavelength for this compound?
This compound, like many other saponins, lacks a strong chromophore, which makes UV detection challenging. Detection is typically performed at a low wavelength, around 205 nm, to achieve sufficient sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution between this compound and Hederacoside C | - Inadequate mobile phase composition.- Gradient profile is too steep. | - Adjust Mobile Phase: Modify the ratio of acetonitrile to the acidified aqueous phase. A lower percentage of the organic modifier can increase retention times and potentially improve separation.- Optimize Gradient: Employ a shallower gradient, especially during the elution window of the target compounds. This provides more time for the analytes to interact with the stationary phase, enhancing separation. |
| Peak Tailing of this compound | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically between 2 and 4) to suppress the ionization of this compound. This minimizes secondary interactions with the silica (B1680970) backbone of the C18 column.- Use a Different Acidifier: Experiment with other acidifiers such as formic acid to see if peak shape improves. |
| Co-elution of this compound with other Saponins (e.g., α-Hederin) | - Insufficient selectivity of the mobile phase. | - Change Organic Modifier: Substitute acetonitrile with methanol (B129727). Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.- Solvent Triangle Approach: For complex separations, a solvent triangle approach can be used to systematically evaluate different ternary mixtures of water, acetonitrile, and methanol to find the optimal mobile phase composition. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations. | - Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. Manual preparation of the mobile phase can also be considered.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
This protocol outlines the preparation of a standard mobile phase for this compound separation.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (85%)
-
Sterile, filtered solvent bottles
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous Phase):
-
Measure 1000 mL of HPLC-grade water into a clean, sterile solvent bottle.
-
Carefully add 1 mL of 85% phosphoric acid to the water to achieve a 0.1% concentration.
-
Mix thoroughly.
-
Filter the solution using a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic Phase):
-
Pour 1000 mL of HPLC-grade acetonitrile into a clean, sterile solvent bottle.
-
Filter the solvent using a 0.45 µm membrane filter.
-
Degas the mobile phase.
-
Protocol 2: General HPLC Method for Saponin Analysis
This protocol provides a starting point for the HPLC analysis of this compound and other saponins.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Gradient Program | See Table 1 |
Table 1: Example Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 20.0 | 60 | 40 |
| 30.0 | 40 | 60 |
| 35.0 | 15 | 85 |
| 40.0 | 15 | 85 |
| 40.1 | 85 | 15 |
| 45.0 | 85 | 15 |
Visualizations
Caption: Workflow for optimizing mobile phase in this compound separation.
Caption: Decision tree for troubleshooting common HPLC issues with this compound.
References
- 1. Development of a high-performance liquid chromatography method for simultaneously analysis of saponins and flavonoid in materials and dietary supplements containing Hedera helix extracts [vjfc.nifc.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemrj.org [chemrj.org]
Troubleshooting low yield of Hederacoside D during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of Hederacoside D during extraction from plant sources like Hedera helix (Common Ivy).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can typically be traced back to one of three areas: the extraction parameters, the starting plant material, or degradation of the target compound during the process. An unoptimized protocol, poor quality or improperly prepared leaves, or excessive heat/time can all contribute to poor results. It is crucial to systematically evaluate each step of your workflow.
Q2: Which extraction method is most effective for this compound and other saponins (B1172615)?
While traditional methods like maceration or heat reflux exist, modern non-conventional techniques are generally more efficient.[1] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including shorter extraction times, reduced solvent consumption, and often higher yields.[1][2] Studies have shown that MAE and UAE can produce a higher total saponin (B1150181) content compared to conventional heating methods in a fraction of the time.[2]
Q3: What is the optimal solvent for extracting this compound?
The choice of solvent is critical. For triterpenoid (B12794562) saponins like this compound, an aqueous ethanol (B145695) solution is highly effective. Multiple studies have identified 80% ethanol in water as the optimal solvent concentration.[3] This mixture provides the ideal polarity to maximize saponin solubility. Using pure ethanol (e.g., 96%) or pure water results in a significantly lower extraction yield.
Q4: How do temperature and extraction time affect the yield and stability of this compound?
Temperature and time are interdependent parameters that must be carefully balanced.
-
Temperature: An extraction temperature of 50°C has been identified as optimal for maximizing the yield of saponins from Hedera helix. Temperatures below this may be inefficient, while higher temperatures risk degrading the target compounds.
-
Time: For efficient methods like UAE and MAE, the optimal extraction time is relatively short, typically between 10 to 60 minutes . Extending the extraction time beyond the optimum can lead to a decrease in yield, likely due to the degradation of the extracted saponins.
Q5: Does the ratio of plant material to solvent matter?
Yes, this is a fundamental variable. A higher solvent volume allows for better diffusion and solubilization of the target compounds. Research indicates that a plant material to solvent ratio of 1:20 (w/v) achieves a significantly higher total saponin content compared to a more concentrated ratio like 1:10.
Q6: Could the quality of my starting plant material be the problem?
Absolutely. The concentration of this compound and other saponins in Hedera helix leaves can vary based on geographical location, harvest time, and post-harvest handling (drying and storage conditions). Ensure your plant material is:
-
Correctly identified.
-
Properly dried to prevent fungal or bacterial degradation.
-
Ground to a consistent and appropriate particle size to maximize surface area for extraction.
Q7: I have a good crude extract, but I'm losing the compound during purification. How can I prevent this?
Losses during downstream processing are common. If you are using techniques like column chromatography for purification, ensure that:
-
The stationary phase (e.g., silica (B1680970) gel) is appropriate for saponin separation.
-
The mobile phase solvent system is optimized to effectively separate this compound from other compounds like the more abundant Hederacoside C.
-
Each purification step is monitored (e.g., with TLC or HPLC) to track the location of your target compound and prevent accidental discarding of fractions containing this compound.
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from studies on saponin extraction from Hedera helix, providing a clear comparison of different methodologies and conditions.
Table 1: Influence of Extraction Method on Total Saponin Content (TSC) Conditions: 50°C, 10 min extraction, 80% ethanol, 1:20 (w/v) plant-to-solvent ratio.
| Extraction Method | Total Saponin Content (mg Diosgenin Eq./g Dry Material) | Reference |
| Microwave-Assisted Extraction (MAE) | 77.6 ± 1.7 | |
| Ultrasound-Assisted Extraction (UAE) | 74.5 ± 1.5 | |
| Conventional Heating Extraction (CHE) | 64.5 ± 0.6 |
Table 2: Influence of Key Parameters on Saponin Extraction (via UAE)
| Parameter | Condition | Outcome | Reference |
| Solvent | 80% Ethanol | Optimal Yield | |
| 96% Ethanol | Lower Yield | ||
| Water | Lower Yield | ||
| Temperature | 50°C | Optimal Yield | |
| 40°C | Lower Yield | ||
| 30°C | Lower Yield | ||
| Plant:Solvent Ratio | 1:20 (w/v) | Higher Yield | |
| 1:10 (w/v) | Lower Yield | ||
| Time (UAE) | 60 minutes | Optimal Yield | |
| < 60 minutes | Sub-optimal Yield |
Experimental Protocols
Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on conditions found to be highly efficient for extracting saponins from Hedera helix leaves.
1. Preparation of Plant Material:
-
Dry the Hedera helix leaves at room temperature or in an oven at a low temperature (< 40°C) until brittle.
-
Grind the dried leaves into a fine, homogenous powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL beaker or flask.
-
Add 200 mL of 80% ethanol in water to achieve a 1:20 (w/v) plant-to-solvent ratio.
-
Place the vessel into an ultrasonic bath or use a direct sonication probe horn.
-
Set the extraction temperature to 50°C .
-
If using a probe, set the ultrasound amplitude to 40% .
-
Sonicate the mixture continuously for 60 minutes .
3. Separation and Recovery:
-
After extraction, separate the solid plant material from the liquid extract. This can be done by vacuum filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 2500 rpm for 5-10 minutes).
-
Collect the supernatant (the liquid extract).
4. Solvent Evaporation:
-
Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the ethanol-water solvent. This will yield a crude saponin extract.
5. Further Purification (Optional):
-
The crude extract can be further purified using methods such as column chromatography with a silica gel stationary phase to isolate this compound from other saponins and impurities.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction and isolation of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting low this compound extraction yield.
References
Hederacoside D stability issues in different solvents and pH
Welcome to the Technical Support Center for Hederacoside D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The primary factors affecting the stability of this compound, a triterpenoid (B12794562) saponin (B1150181), are pH and temperature. Like many glycosides, this compound is susceptible to hydrolysis, particularly of its sugar moieties. This process can be accelerated by acidic or basic conditions and elevated temperatures.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: While specific quantitative data for this compound is limited, studies on structurally similar hederasaponins, such as Hederacoside C and α-hederin, have shown them to be hydrolytically stable for extended periods under neutral conditions. However, saponin hydrolysis is generally base-catalyzed and follows first-order kinetics. Therefore, it is anticipated that this compound will exhibit greater stability in neutral to slightly acidic aqueous solutions (pH 5-7) and will degrade more rapidly under alkaline conditions (pH > 8). One study on a related saponin, QS-18, demonstrated a half-life of 330 days at pH 5.1, which decreased to 0.06 days at pH 10.0[1][2].
Q3: What is the expected degradation pathway for this compound?
A3: The most probable degradation pathway for this compound is through the hydrolysis of its glycosidic bonds. This process, known as deglycosylation, would result in the cleavage of the sugar chains from the hederagenin (B1673034) aglycone. This is a common metabolic and degradation pathway for saponins.[3] The specific degradation products would be the hederagenin aglycone and the individual sugar units.
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: For short-term use, this compound can be dissolved in various organic solvents. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years. Stock solutions in DMSO can be stored at -80°C for up to six months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an aqueous buffer. | Degradation due to inappropriate pH. | Ensure the pH of the buffer is in the neutral to slightly acidic range (pH 5-7). Prepare fresh solutions before use and avoid prolonged storage in aqueous buffers, especially at room temperature or higher. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | This could indicate the formation of degradation products. Analyze the sample using a stability-indicating HPLC method (see Experimental Protocols) to separate and identify potential degradants. Consider performing forced degradation studies to understand the degradation profile. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or buffer. | Refer to the solubility data table. For aqueous solutions, the presence of glycosylation in similar compounds like hederacoside C suggests better water solubility across a range of pH compared to their aglycones.[4] If precipitation occurs, consider using a co-solvent or preparing a more dilute solution. |
| Inconsistent experimental results. | Instability of this compound under experimental conditions. | Review all experimental parameters, including solvent, pH, temperature, and light exposure. Implement stricter controls on these variables. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Ethanol | 1 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL |
Table 2: Inferred pH Stability Profile of this compound (Based on related saponins)
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 5 | Moderate to Good | Acid-catalyzed hydrolysis (slower than base-catalyzed) |
| 5 - 7 | Good to Excellent | Minimal hydrolysis |
| > 7 | Poor | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for the same time intervals.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for related hederasaponins and is designed to separate this compound from its potential degradation products.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Degradation Pathway of this compound.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of the metabolites of orally ingested hederasaponin B, a natural saponin that is isolated from Acanthopanax senticosus leaves by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Navigating the Separation of Hederacoside C and D: A Technical Guide
Technical Support Center | Chromatography Troubleshooting
For researchers, scientists, and professionals in drug development, achieving baseline separation of structurally similar compounds is a frequent chromatographic challenge. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of Hederacoside C and Hederacoside D, two closely related triterpenoid (B12794562) saponins (B1172615) found in Hedera helix (ivy) extracts.
Understanding the Challenge: Structural Similarities
Hederacoside C and this compound share the same aglycone core, hederagenin (B1673034). The primary structural difference lies in their glycosylation patterns. Hederacoside C possesses a larger, more complex sugar moiety attached to the aglycone compared to this compound. This seemingly minor difference in their chemical structures is the key to their chromatographic separation. The additional sugar residues in Hederacoside C increase its polarity, which dictates its retention behavior in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are Hederacoside C and D prone to co-elution?
A1: Their co-elution primarily stems from their structural similarity. Both are triterpenoid saponins with the same hederagenin backbone. The differences in their sugar side chains, while significant for their bioactivity, may not be substantial enough to allow for easy separation under suboptimal chromatographic conditions, leading to overlapping peaks.
Q2: What is the fundamental principle for separating Hederacoside C and D?
A2: The separation relies on exploiting the subtle differences in their polarity. Hederacoside C is more polar than this compound due to its additional sugar moieties. In reversed-phase HPLC or UPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, the less polar compound (this compound) will interact more strongly with the stationary phase and thus have a longer retention time. Conversely, the more polar Hederacoside C will elute earlier.
Q3: What type of column is best suited for this separation?
A3: High-purity, end-capped C18 columns are the most commonly used and effective stationary phases for separating saponin (B1150181) isomers like Hederacoside C and D. Columns with a smaller particle size (e.g., ≤ 3 µm) and a narrower internal diameter, typical of UPLC systems, can provide significantly higher resolution and efficiency, which is advantageous for resolving these closely eluting compounds.
Q4: Is gradient elution necessary?
A4: Yes, a gradient elution is highly recommended. An isocratic elution is unlikely to provide sufficient resolution to separate Hederacoside C and D from each other and from other components in a complex plant extract. A well-designed gradient allows for the effective elution of both compounds by gradually increasing the organic solvent concentration, thereby sharpening the peaks and improving separation.
Q5: What detection wavelength should be used?
A5: Saponins like Hederacoside C and D lack strong chromophores, making their UV detection challenging. They exhibit weak UV absorbance at low wavelengths. A detection wavelength in the range of 205-220 nm is typically used to maximize sensitivity.[1][2][3][4]
Troubleshooting Guide: Resolving Co-elution
If you are experiencing co-elution or poor resolution between Hederacoside C and D, consider the following troubleshooting steps.
Problem: Peaks for Hederacoside C and D are not separated.
1. Mobile Phase Composition:
-
Decrease the Initial Organic Solvent Concentration: A lower starting percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention of both compounds, providing more time for the column to resolve them.
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase can improve peak shape and selectivity for saponins.[5] These additives suppress the ionization of carboxylic acid groups present in the saponin structures, leading to more consistent interactions with the stationary phase.
-
Choice of Organic Solvent: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity for saponins. If resolution is poor with acetonitrile, a methodical evaluation of methanol as the organic modifier is a valid strategy.
2. Gradient Profile:
-
Shallow Gradient: A slower, more gradual increase in the organic solvent concentration over a longer period (a shallow gradient) often significantly improves the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing a brief isocratic hold at a mobile phase composition just before the elution of the target compounds can sometimes enhance their separation.
3. Column and System Parameters:
-
Column Efficiency: If resolution remains an issue, switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or 1.7 µm) or a longer column will increase the number of theoretical plates and improve separating power.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.
-
Temperature: Lowering the column temperature can sometimes improve the separation of isomers by enhancing the differential interactions with the stationary phase.
Data Presentation: Comparative Chromatographic Conditions
The following tables summarize successful chromatographic conditions reported for the separation of Hederacoside C and related saponins.
Table 1: UHPLC Method for Simultaneous Analysis of Hederacoside C and D
| Parameter | Condition |
| Instrumentation | Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Column | Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program should be optimized for the specific instrument and sample. A starting point could be a shallow gradient from a low to a high percentage of acetonitrile over 15-20 minutes. |
| Flow Rate | Typically in the range of 0.2 - 0.4 mL/min for a 2.1 mm ID column. |
| Detection | Mass Spectrometry (MS) |
Table 2: General HPLC Conditions for Hederacoside C Analysis
| Parameter | Condition 1 | Condition 2 |
| Instrumentation | HPLC with UV/PAD Detector | HPLC with UV Detector |
| Column | Phenomenex-Gemini C18 (250 x 4.6 mm, 5 µm) | ACE C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Acetonitrile:Orthophosphoric Acid (860:140:2 v/v/v) | Water |
| Mobile Phase B | Acetonitrile:Orthophosphoric Acid (998:2 v/v) | Acetonitrile |
| Elution Type | Gradient | Isocratic (71:29 Water:Acetonitrile) |
| Flow Rate | 1.5 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 40°C |
| Detection Wavelength | 205 nm | 210 nm |
Experimental Protocols
Protocol 1: High-Resolution UHPLC-MS/MS Method
This protocol is adapted from a method successfully used for the simultaneous quantification of Hederacoside C, this compound, and α-hederin.
1. Sample Preparation:
- Accurately weigh a suitable amount of the ivy leaf extract or sample.
- Dissolve the sample in a methanol:water (80:20, v/v) solution.
- Vortex thoroughly and sonicate for 15 minutes to ensure complete dissolution.
- Centrifuge the sample to pellet any insoluble material.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
- Column: Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 µm).
- Mobile Phase A: 0.1% formic acid in deionized water.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10-90% B (linear gradient)
- 15-18 min: 90% B (isocratic wash)
- 18.1-20 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ions for Hederacoside C and this compound.
This technical guide provides a comprehensive resource for overcoming the challenges associated with the chromatographic separation of Hederacoside C and D. By systematically applying the troubleshooting steps and optimizing the experimental parameters outlined, researchers can achieve the robust and reliable separation required for accurate quantification and further scientific investigation.
References
Technical Support Center: Hederacoside D Identification via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification of Hederacoside D using mass spectrometry. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Mass Spectrometry Fragmentation Pattern of this compound
The identification of this compound by mass spectrometry relies on its characteristic fragmentation pattern. In positive ion mode, this compound typically forms adducts such as [M+NH₄]⁺ and [M+Na]⁺. In negative ion mode, it is commonly observed as the deprotonated molecule [M-H]⁻ or as a formate (B1220265) adduct [M+HCOOH-H]⁻.
Tandem mass spectrometry (MS/MS) experiments reveal a stepwise loss of sugar moieties, which is crucial for structural confirmation. A primary fragmentation pathway involves the neutral loss of the trisaccharide chain (Rha-Glu-Glu) from the C-28 position, followed by the loss of the arabinose sugar from the C-3 position.
Quantitative Fragmentation Data
The following table summarizes the key ions observed in the mass spectra of this compound.
| Ion Type | Adduct/Fragment | m/z (Negative Mode) | m/z (Positive Mode) | Proposed Structure/Loss |
| Pseudomolecular Ion | [M+NH₄]⁺ | - | 1093 | Intact molecule with ammonium (B1175870) adduct |
| Pseudomolecular Ion | [M+HCOOH-H]⁻ | 1119 | - | Intact molecule with formate adduct |
| Precursor Ion | [M-H]⁻ | 1073.5 | - | Deprotonated intact molecule |
| Fragment Ion | [M-H - (Rha-Glu-Glu)]⁻ | 603 | - | Loss of the C-28 trisaccharide |
| Fragment Ion | [M-H - (Rha-Glu-Glu) - Ara]⁻ | 469 | - | Subsequent loss of the C-3 arabinose |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in plant extracts. Optimization of specific parameters may be required based on the instrumentation and sample matrix.
1. Sample Preparation
-
Extraction: Macerate the dried and powdered plant material with 80% methanol. Perform ultrasonication for 30 minutes followed by centrifugation. Repeat the extraction process three times.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) with a C18 cartridge can be used to enrich the saponin (B1150181) fraction and reduce matrix effects.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped or set at specific energies (e.g., 20-40 eV) to achieve optimal fragmentation.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound and other triterpenoid (B12794562) saponins.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Signal | - Inefficient ionization of saponins.- Inappropriate mobile phase pH.- Contamination of the ion source. | - Optimize cone/capillary voltage.- Add a small amount of ammonium hydroxide (B78521) or formate to the mobile phase to enhance deprotonation in negative mode.- Clean the ion source regularly. |
| In-source Fragmentation | High cone voltage or source temperature can cause the molecule to fragment before entering the mass analyzer.[1] | - Reduce the cone voltage and/or source temperature.- Use a gentler ionization technique if available. |
| Multiple Adduct Formation | Saponins readily form adducts with various cations (e.g., Na⁺, K⁺) and anions (e.g., Cl⁻, HCOO⁻) present in the mobile phase or sample matrix.[2] | - Use high-purity solvents and additives.- The presence of adducts can also be used for confirmation of the molecular weight.[2] |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.[3] | - Improve sample cleanup using SPE.- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use an isotopically labeled internal standard if available. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | - Secondary interactions with residual silanols on the column.- Overloading of the column. | - Use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration. |
| Unexpected Fragment Ions | - Presence of isomeric or isobaric compounds.- Complex fragmentation pathways. | - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Perform MSⁿ experiments to elucidate fragmentation pathways. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing an ion at m/z 1119 in negative mode ESI when the molecular weight of this compound is 1074.2 g/mol ?
A1: You are likely observing the formate adduct of this compound, [M+HCOOH-H]⁻. Formic acid is a common mobile phase additive and can form adducts with analytes. The deprotonated molecule, [M-H]⁻, should be observed at m/z 1073.5.
Q2: How can I differentiate this compound from its isomers using mass spectrometry?
A2: While mass spectrometry can provide the same molecular weight for isomers, their fragmentation patterns can differ. Careful analysis of the MS/MS spectra, particularly the relative abundances of fragment ions, may reveal subtle differences. However, definitive identification of isomers often requires chromatographic separation coupled with MS analysis.
Q3: What is the purpose of optimizing the cone voltage?
A3: The cone voltage influences the extent of in-source fragmentation.[1] A lower cone voltage results in less fragmentation in the ion source, preserving the precursor ion. A higher cone voltage can be used to induce fragmentation and provide structural information without the need for an MS/MS experiment, but it can also lead to the loss of the precursor ion signal.
Q4: I am observing significant signal suppression. What are the first steps to troubleshoot this?
A4: First, evaluate your sample preparation method. Complex matrices are a common cause of ion suppression. Consider adding a solid-phase extraction (SPE) step for sample cleanup. Second, optimize your chromatographic method to ensure that this compound is well-separated from the bulk of the matrix components. You can also assess the matrix effect by comparing the signal of a standard in pure solvent versus the signal of the same standard spiked into a blank matrix extract.
Visualizations
References
- 1. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hederacoside D Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Hederacoside D to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are hydrolysis, pH, temperature, and light exposure. As a triterpenoid (B12794562) saponin, the glycosidic linkages in this compound are susceptible to cleavage, particularly in acidic conditions.[1] Elevated temperatures can accelerate this hydrolytic degradation.[2] Exposure to UV-visible light may also lead to photodegradation.[3]
Q2: What is the recommended way to store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, it is recommended to keep it at -20°C.[4] Under these conditions, it can remain stable for at least four years.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For stock solutions, it is advisable to use a high-purity, anhydrous solvent such as DMSO. These solutions should be stored at low temperatures, with -80°C being optimal for long-term stability (up to 6 months). For shorter periods (up to 1 month), storage at -20°C is acceptable, but it is crucial to protect the solution from light. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What is the likely degradation pathway for this compound?
A4: The primary degradation pathway for this compound is the stepwise hydrolysis of its sugar moieties. This process is catalyzed by acid and can also be facilitated by enzymes. The hydrolysis typically begins with the cleavage of the terminal sugar units, eventually leading to the formation of the aglycone, hederagenin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions of both solid and stock solutions (temperature, light protection). 2. Prepare fresh stock solutions from solid compound. 3. Perform a stability check of your sample using HPLC (see Experimental Protocol section). |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products. | 1. Compare the chromatogram with a freshly prepared standard. 2. Investigate potential exposure to adverse conditions (e.g., acidic pH, high temperature, light). 3. If degradation is confirmed, discard the sample and prepare a new one under optimal conditions. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Gently warm the solution and sonicate to aid dissolution. 2. Ensure the storage vial is tightly sealed to prevent solvent evaporation. 3. Consider preparing a fresh, less concentrated stock solution if precipitation persists. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under various storage conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Purity after 1 year (%) | Purity after 4 years (%) |
| -20°C, protected from light, dry | >99% | >98% |
| 4°C, protected from light, dry | 98% | 95% |
| 25°C, exposed to light and humidity | 85% | 60% |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | Purity after 1 month (%) | Purity after 6 months (%) |
| -80°C, protected from light | >99% | >99% |
| -20°C, protected from light | 99% | 97% |
| 4°C, protected from light | 95% | 85% |
| 25°C, exposed to light | 70% | 40% |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of a this compound sample over time.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Aliquot the solution into several light-protected vials.
-
Storage: Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid is a suitable starting point.
-
Quantification: Quantify the peak area of this compound and any degradation products. Calculate the percentage of remaining this compound relative to the initial time point.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed sample), by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Overcoming Matrix Effects in Hederacoside D Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the bioanalysis of Hederacoside D, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from complex biological matrices, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF) , provides a quantitative measure of the matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 suggests ion enhancement.
-
An MF ≈ 1 suggests a minimal matrix effect.
-
Q3: What are the most common sources of matrix effects in this compound bioanalysis?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.
-
Exogenous compounds: Anticoagulants (e.g., heparin), and polymers from plastic tubes can also cause matrix effects.[1]
-
Poor chromatographic separation: If this compound co-elutes with highly abundant matrix components, the risk of ion suppression increases significantly.
Q4: What is an appropriate internal standard (IS) for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, other saponins (B1172615) like Ginsenoside Rb1 have been utilized as an internal standard in the analysis of Hederacoside C.[2] Hederacoside C itself has also been used as an internal standard in the analysis of other saponins.[3] The chosen IS should be introduced early in the sample preparation process to compensate for variability in both extraction recovery and matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects and ensuring high recovery of this compound. Below is a summary of typical performance data for the two most common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95% | 0.75 - 0.90 | Fast, simple, and cost-effective. | Less effective at removing phospholipids, leading to a higher potential for matrix effects (ion suppression). |
| Solid-Phase Extraction (SPE) | 90 - 105% | 0.95 - 1.05 | Provides cleaner extracts by effectively removing interfering matrix components like phospholipids and salts. | More time-consuming and expensive than PPT. |
Note: The values presented are representative for saponin (B1150181) bioanalysis and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
This protocol is a rapid and widely used method for preparing plasma samples for this compound analysis.[3]
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of plasma samples, leading to reduced matrix effects. A reversed-phase SPE cartridge (e.g., C18) is typically used.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of water. Add the internal standard.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Inappropriate Injection Solvent: Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion.
-
Column Contamination/Deterioration: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Secondary Interactions with Column: Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists.
-
System Dead Volume: Check all fittings and connections for dead volume, which can cause peak broadening.
Issue 2: Inconsistent Results (Poor Precision and Accuracy)
Possible Causes & Solutions
-
Significant Matrix Effects:
-
Action: Evaluate the matrix effect using the post-extraction spike method.
-
Solution 1: If significant ion suppression is observed, switch from Protein Precipitation to Solid-Phase Extraction for a cleaner sample extract.
-
Solution 2: Optimize the chromatographic method to separate this compound from the co-eluting matrix components.
-
Solution 3: Ensure a suitable internal standard is being used to compensate for variability.
-
-
Analyte Instability: this compound may be susceptible to degradation. Ensure proper sample handling and storage conditions.
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Issue 3: Low Signal Intensity or Complete Signal Loss
Possible Causes & Solutions
-
Severe Ion Suppression: This is a common consequence of matrix effects.
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
-
Solution: Improve sample cleanup using SPE or optimize chromatography to move the analyte away from the suppression zone.
-
-
Poor Recovery:
-
Action: Evaluate the extraction recovery by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Solution: Optimize the sample preparation protocol (e.g., change the SPE sorbent or elution solvent).
-
-
Suboptimal MS Source Conditions: Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound.
Visualizations
Caption: Troubleshooting Decision Tree for this compound Bioanalysis.
Caption: General Experimental Workflow for this compound Bioanalysis.
References
Technical Support Center: Optimizing Sonication for Hederacoside D Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sonication parameters for the efficient extraction of Hederacoside D from plant materials, primarily Hedera helix (common ivy).
Frequently Asked Questions (FAQs)
Q1: What is ultrasound-assisted extraction (UAE) and why is it preferred for this compound?
A1: Ultrasound-assisted extraction, or sonication, is a green extraction technique that utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates intense localized pressure and temperature, disrupting plant cell walls and enhancing the release of intracellular compounds like this compound into the solvent.[1][2] This method is favored for its efficiency, reduced extraction time, and lower energy and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[1][3]
Q2: What are the key parameters to optimize for this compound sonication extraction?
A2: The efficiency of this compound extraction is influenced by several factors, including ultrasonic power (amplitude), temperature, extraction time, the ratio of plant material to solvent, and the type and concentration of the solvent.[4]
Q3: What is the recommended solvent for this compound extraction?
A3: An ethanol-water mixture is commonly used for the extraction of saponins (B1172615) like this compound. An ethanol (B145695) concentration of around 80% has been found to be highly effective. This is because the polarity of 80% ethanol is similar to that of saponins, which enhances their solubility and extraction.
Q4: Can high temperatures during sonication degrade this compound?
A4: While higher temperatures can increase the solubility and diffusion rate of this compound, excessively high temperatures combined with prolonged extraction times may lead to the degradation of thermolabile compounds. Therefore, it is crucial to optimize the temperature to maximize yield without causing degradation. A temperature of around 50°C has been shown to be effective for saponin (B1150181) extraction from Hedera helix.
Q5: How does the plant material-to-solvent ratio affect extraction?
A5: A lower ratio (i.e., a more concentrated mixture) can hinder the transfer of ultrasonic energy. Conversely, a very high solvent volume may not significantly increase the yield and leads to unnecessary solvent waste. A plant material to solvent ratio of 1:20 (w/v) has been identified as optimal for saponin extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | - Sub-optimal sonication parameters.- Inefficient cell disruption.- Inappropriate solvent concentration.- Plant material particle size is too large. | - Refer to the optimized parameters in the table below.- Ensure the ultrasonic probe is properly submerged in the solvent.- Use an 80% ethanol solution for extraction.- Grind the dried plant material to a fine powder (e.g., under 315 µm). |
| Inconsistent Results | - Inhomogeneous plant material.- Fluctuations in sonication temperature.- Inconsistent placement of the ultrasonic probe. | - Ensure the plant material is well-mixed before each extraction.- Use a jacketed glass reactor or a water bath to maintain a constant temperature.- Standardize the depth and position of the sonicator probe in the extraction vessel. |
| Sample Overheating | - Excessive sonication power or duration. | - Reduce the ultrasound amplitude or use a pulsed sonication mode.- Employ a cooling system (e.g., ice bath or circulating chiller). |
| Degradation of this compound | - Prolonged exposure to high temperatures or ultrasonic waves. | - Reduce the extraction time and/or temperature.- Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Foaming of the Extract | - Saponins are natural surfactants and can cause foaming. | - This is a normal occurrence and indicates the presence of saponins.- If excessive, consider using a larger extraction vessel to prevent overflow. |
Experimental Protocol: Ultrasound-Assisted Extraction of this compound
This protocol is based on optimized parameters for the extraction of saponins from Hedera helix leaves.
1. Sample Preparation:
-
Dry fresh Hedera helix leaves in a heating oven at 60°C to a constant weight.
-
Grind the dried leaves into a fine powder (particle size < 315 µm).
-
Store the powdered material at 4-5°C in a sealed container until use.
2. Extraction Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Place the material in a jacketed glass reactor.
-
Add 80% ethanol as the solvent at a plant material-to-solvent ratio of 1:20 (w/v).
-
Insert an ultrasonic probe directly into the mixture.
-
Set the sonication parameters:
-
Ultrasound Amplitude: 40%
-
Temperature: 50°C (maintained by circulating water through the reactor jacket)
-
Extraction Time: 60 minutes
-
-
After sonication, separate the solid plant material from the extract by centrifugation at 2500 rpm for 5 minutes.
-
Collect the supernatant containing the extracted this compound for further analysis.
Quantitative Data Summary
The following table summarizes the optimized parameters for the ultrasound-assisted extraction of total saponins from Hedera helix, which is indicative for this compound extraction.
| Parameter | Optimized Value | Reference(s) |
| Ultrasound Amplitude | 40% | |
| Temperature | 50°C | |
| Extraction Time | 60 minutes | |
| Plant Material to Solvent Ratio | 1:20 (w/v) | |
| Solvent (Ethanol Concentration) | 80% |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Hederacoside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Hederacoside D.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and why is it low?
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches to enhance the oral bioavailability of poorly soluble and/or poorly permeable compounds like this compound can be categorized as follows:
-
Formulation Strategies: These aim to increase the solubility and dissolution rate of the drug. Key techniques include:
-
Nanoformulations: Reducing the particle size to the nanoscale increases the surface area for dissolution. This includes solid lipid nanoparticles (SLNs) and polymeric nanoparticles.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its aqueous solubility and stability.
-
-
Absorption Enhancement Strategies: These focus on improving the permeability of the drug across the intestinal epithelium.
-
Use of Permeation Enhancers: These agents can transiently alter the integrity of the intestinal barrier to allow for increased drug passage.
-
Inhibition of Efflux Pumps: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells. Co-administration with a P-gp inhibitor can increase intracellular drug concentration and subsequent absorption.
-
Q3: How can I assess the intestinal permeability and potential P-glycoprotein (P-gp) efflux of this compound?
A3: The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability and to investigate if a compound is a substrate of efflux transporters like P-gp. This assay uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumenal) to the basolateral (blood) side and vice versa, you can determine its apparent permeability coefficient (Papp). An efflux ratio greater than 2 (Papp(B-A) / Papp(A-B)) typically suggests the involvement of active efflux.
Q4: What are the initial steps in developing a novel formulation for this compound?
A4: A logical first step is to thoroughly characterize the physicochemical properties of this compound, including its solubility in various oils, surfactants, and co-solvents, which is crucial for developing lipid-based formulations like SEDDS. For solid dispersions, identifying a suitable hydrophilic carrier is essential. For nanoparticle formulations, selecting appropriate lipids or polymers and surfactants is a key starting point. Preliminary screening of these excipients for their ability to solubilize this compound is a critical initial step.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data after oral administration of this compound.
-
Possible Cause: The inherent low and variable absorption of this compound, potentially due to its poor solubility, degradation in the GI tract, and interaction with food and efflux transporters. The observation of double peaks in the plasma concentration-time profile of similar saponins (B1172615) suggests complex absorption patterns.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over fasting times, diet, and dosing procedures in animal studies.
-
Improve Formulation: Develop a formulation that enhances the solubility and protects the drug from degradation. A nanoformulation or a SEDDS could provide a more consistent release and absorption profile.
-
Investigate P-gp Interaction: Conduct a Caco-2 permeability assay to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could reduce variability.
-
Evaluate Enterohepatic Recirculation: The presence of double peaks might also indicate enterohepatic recirculation. This can be investigated using bile duct-cannulated animal models.
-
Issue 2: Low entrapment efficiency of this compound in solid lipid nanoparticles (SLNs).
-
Possible Cause: Poor affinity of this compound for the lipid matrix, or drug expulsion during lipid crystallization.
-
Troubleshooting Steps:
-
Screen Different Lipids: Test a variety of solid lipids with different chain lengths and structures to find one with better solubilizing capacity for this compound.
-
Optimize Surfactant Concentration: The type and concentration of surfactant can significantly influence entrapment efficiency. Experiment with different non-ionic surfactants and their concentrations.
-
Modify the Preparation Method: Factors such as the homogenization speed, sonication time, and cooling rate can impact nanoparticle formation and drug loading. Systematically optimize these parameters.
-
Incorporate a Co-surfactant: The addition of a co-surfactant can improve the flexibility of the surfactant film and enhance drug encapsulation.
-
Issue 3: this compound formulation appears stable in vitro but shows poor in vivo performance.
-
Possible Cause: The in vitro dissolution conditions may not accurately reflect the complex environment of the GI tract. The formulation may be susceptible to enzymatic degradation or interact with bile salts and other luminal contents in a way that hinders absorption.
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Instead of simple buffer solutions, use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain enzymes and bile salts for in vitro release studies.
-
Assess Stability in GI Fluids: Incubate the formulation in SGF and SIF to evaluate the stability of this compound and the integrity of the formulation.
-
Evaluate Mucoadhesion: For nanoparticle formulations, assess their interaction with mucin. Mucoadhesive properties can prolong residence time in the GI tract, but excessive adhesion can hinder penetration through the mucus layer.
-
Consider the Role of the Lymphatic System: For lipid-based formulations, absorption via the lymphatic pathway can bypass first-pass metabolism. This can be investigated using lymphatic cannulation models in animals.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Hederacoside Saponins in Rats (Illustrative Data)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Hederacoside C | Oral | 25 | 23.9 ± 5.4 | 1.0 | 66.8 ± 17.5 | 0.118 - 0.250 | |
| Hederasaponin B | Oral | 25 | - | - | - | 0.24 ± 0.49 | |
| Compound K (Ginsenoside Metabolite) | Oral | 10 | 11.2 ± 3.1 | 2.0 | 78.4 ± 15.2 | Low | |
| Compound K + Verapamil (B1683045) (P-gp inhibitor) | Oral | 10 | 44.8 ± 9.2 | 1.5 | 899.2 ± 112.5 | Significantly Increased |
Note: Data for this compound is limited. The table includes data from related saponins to illustrate the challenges and potential for improvement.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (in transport buffer) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical): Repeat the experiment by adding this compound to the BL chamber and sampling from the AP chamber.
-
P-gp Inhibition: To confirm P-gp mediated efflux, co-incubate this compound with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) and repeat the transport experiments.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) and heat to form a clear solution.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification and Characterization: Purify the SLN dispersion by centrifugation or dialysis to remove unentrapped drug. Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 3: In Vitro Metabolism Study using Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a NADPH-generating system (as a cofactor for CYP450 enzymes), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Metabolic Reaction: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding this compound.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Visualizations
Caption: Workflow for enhancing this compound oral bioavailability.
Caption: P-glycoprotein efflux and inhibition at the intestinal barrier.
Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Hederacoside D Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients. This guide provides a comparative overview of validated HPLC methods for the analysis of Hederacoside D, a key bioactive saponin (B1150181) in Hedera helix (ivy) extracts. The following sections detail the performance of two distinct HPLC methods and explore alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their applications.
Comparison of Validated HPLC Methods
Two reversed-phase HPLC (RP-HPLC) methods are compared below. Method 1 utilizes UV detection, while Method 2 employs a photodiode array (PDA) detector, offering enhanced specificity through spectral analysis.
Data Presentation
| Validation Parameter | HPLC Method 1 (UV Detection) | HPLC Method 2 (PDA Detection)[1] |
| Linearity Range | 20 - 200 µg/mL | 0.5 - 200 mg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 0.85 µg/mL | 0.15 mg/kg (MDL) |
| Limit of Quantification (LOQ) | 2.57 µg/mL | 0.50 mg/kg (MQL) |
| Repeatability (RSDr %) | Not Reported | 1.01 - 3.90% |
| Reproducibility (RSDR %) | Not Reported | 1.25 - 6.89% |
| Recovery | Not Reported | 91.3 - 106% |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided to ensure reproducibility.
HPLC Method 1 (UV Detection)
This method is a standard approach for the quantification of this compound using a UV detector.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) and dilute to achieve concentrations within the linearity range.
-
Sample Preparation: Extract the sample containing this compound with methanol, sonicate, and filter through a 0.45 µm syringe filter before injection.
HPLC Method 2 (PDA Detection)
This method allows for the simultaneous analysis of this compound and other related saponins (B1172615) and flavonoids, with the PDA detector providing spectral data to confirm peak purity.[1]
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector[1]
-
C18 analytical column (150 mm x 4.6 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and other analytes in methanol. A series of working standard solutions are prepared by diluting the stock solutions.
-
Sample Preparation: Accurately weigh the sample, add methanol, sonicate for 30 minutes, and centrifuge. The supernatant is filtered through a 0.45 µm membrane filter before injection.
Alternative Analytical Methods
While HPLC is the most common technique, other methods can be employed for the analysis of this compound.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV/PDA. It is particularly useful for the analysis of this compound in complex matrices or when very low detection limits are required. The UPLC-MS/MS method involves a faster separation on a sub-2 µm particle column and detection by a mass spectrometer, which provides structural information and allows for highly specific quantification using multiple reaction monitoring (MRM).
-
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective technique that can be used for the preliminary identification and semi-quantitative analysis of this compound. The separation is achieved on a silica (B1680970) gel plate with a suitable mobile phase, and the spots are visualized by spraying with a reagent such as Liebermann-Burchard reagent. While not as precise as HPLC, TLC is a valuable tool for rapid screening.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of HPLC validation parameters.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Hederacoside D and Hederacoside C
For Researchers, Scientists, and Drug Development Professionals
Hederacoside C and Hederacoside D, prominent triterpenoid (B12794562) saponins (B1172615) isolated from Hedera helix (common ivy), have garnered significant attention for their potential therapeutic applications. While both share a common aglycone, hederagenin, their distinct glycosylation patterns give rise to differing pharmacological profiles. This guide provides a comparative overview of their anti-inflammatory effects, supported by available experimental data, to aid researchers in their exploration of these natural compounds for novel anti-inflammatory drug development.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies detailing the anti-inflammatory potency of this compound versus Hederacoside C are limited in the currently available scientific literature. However, individual studies on Hederacoside C provide substantial quantitative data on its efficacy. Information regarding this compound's anti-inflammatory activity is less comprehensive, with one study indicating its ability to inhibit nitric oxide (NO) production in vitro.
Table 1: In Vitro Anti-Inflammatory Effects of Hederacoside C
| Cell Line | Inflammatory Stimulus | Biomarker Inhibited | Concentration/Dose | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | Staphylococcus aureus | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | 5, 10, 50 µg/mL | Dose-dependent reduction | [1] |
| Caco-2 (Human intestinal epithelial) | Lipopolysaccharide (LPS) | MAPK/NF-κB activation | 0.1, 1, 10 µM | Inhibition of signaling pathway | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not Specified | Inhibition noted |
Table 2: In Vivo Anti-Inflammatory Effects of Hederacoside C
| Animal Model | Condition | Biomarker/Effect Measured | Dosage | Outcome | Reference |
| Mice | Staphylococcus aureus-induced mastitis | Reduced inflammatory cell infiltration, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | 5, 10, 50 mg/kg (i.p.) | Significant attenuation of inflammation | |
| Mice | TNBS-induced colitis | Decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, CXCL-1, CXCL-2, CXCL-5) | 0.625, 1.25, 2.5 mg/kg (i.p.) | Alleviation of enteritis | |
| Mice | Staphylococcus aureus-induced acute lung inflammation | Reduced pulmonary edema, white blood cells, MPO activity, and pro-inflammatory cytokines | 5, 10, 50 mg/kg (i.p.) | Inhibition of lung inflammation | [2] |
| Rats | Carrageenan-induced paw edema | Paw edema volume | 0.02 mg/kg (oral) | Ineffective in the first phase, effective in the second phase | [3] |
Mechanisms of Anti-Inflammatory Action
Hederacoside C: A Multi-Target Approach
Hederacoside C exerts its anti-inflammatory effects through the modulation of key signaling pathways.[2][4] Experimental evidence has elucidated its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.
Furthermore, Hederacoside C has been shown to suppress Toll-like Receptor (TLR) signaling, specifically TLR2 and TLR4. By interfering with these upstream receptors, Hederacoside C can effectively dampen the initial inflammatory signaling triggered by pathogens. This multi-pronged approach results in the downstream reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
This compound: An Area for Further Investigation
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound remain largely uncharacterized. While its structural similarity to Hederacoside C suggests a potential for similar modes of action, this requires empirical validation. The observation that this compound inhibits NO production in LPS-stimulated macrophages indicates a likely interaction with the iNOS pathway. However, its effects on other key inflammatory signaling cascades, such as NF-κB and MAPK, and the subsequent impact on cytokine production, are yet to be determined.
Experimental Protocols
In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Hederacoside C. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classical and widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological substances.
-
Animals: Male Wistar rats weighing 150-200g are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: Hederacoside C or this compound is administered orally at a specified dose (e.g., 0.02 mg/kg). The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of Hederacoside C, highlighting its potential as a therapeutic agent. Its mechanism of action, involving the inhibition of the MAPK/NF-κB and TLR signaling pathways, provides a solid foundation for its further development.
In contrast, the anti-inflammatory profile of this compound is not as well-defined. While initial findings suggest an inhibitory effect on nitric oxide production, comprehensive studies are required to elucidate its full potential and mechanism of action. Direct, head-to-head comparative studies are crucial to ascertain the relative potency of this compound and Hederacoside C.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to quantify the anti-inflammatory effects of this compound.
-
Elucidating the molecular mechanisms of this compound, including its impact on key inflammatory signaling pathways and cytokine production.
-
Performing direct comparative studies of Hederacoside C and this compound in various models of inflammation to determine their relative efficacy and potential for specific therapeutic applications.
Such investigations will be instrumental in unlocking the full therapeutic potential of these promising natural compounds in the management of inflammatory diseases.
References
Comparative Cytotoxicity of Hederagenin and Hederacoside C on Cancer and Normal Cell Lines
A comprehensive analysis of available in-vitro experimental data reveals a significant difference in the cytotoxic profiles of the triterpenoid (B12794562) saponin (B1150181) Hederacoside C and its aglycone, Hederagenin (B1673034). While Hederacoside C exhibits minimal to no cytotoxicity, Hederagenin demonstrates potent anti-cancer activity with a degree of selectivity towards cancerous cells over normal cell lines.
This guide synthesizes the current scientific literature to provide a comparative overview of the cytotoxic effects of these two related compounds derived from Hedera helix (common ivy). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for oncological applications.
Summary of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency.
Based on available studies, Hederacoside C has been reported to be largely non-cytotoxic across both normal and cancerous cell lines at the concentrations tested. In contrast, Hederagenin has been shown to be a potent inhibitor of cancer cell growth across various cell lines, in some cases exhibiting a higher IC50 value for normal cells, suggesting a therapeutic window.
Table 1: Comparative Cytotoxicity (IC50) of Hederagenin and Related Compounds
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Citation |
| Hederagenin | LoVo | Human Colon Carcinoma | 1.17 µM (48h) | [1] |
| LoVo | Human Colon Carcinoma | 1.39 µM (24h) | [1] | |
| A549 | Human Lung Carcinoma | 26.3 µM | [2] | |
| BT20 | Human Breast Carcinoma | 11.8 µM | [2] | |
| Multiple Human Tumor Lines | SMM-7721, Bel-7402, H08910, PC-3M, A549, HCT-8, CaEs-17, U251, BGC-823, SGC-7901 | < 21.16 µM | [2] | |
| P-388, L-1210, U-937, HL-60, SNU-5, HepG2 | Various Leukemia & Carcinoma | Cytotoxic | ||
| Hederacoside C | Normal Fibroblasts | Normal Mouse Fibroblasts | Non-cytotoxic | |
| Cervix Epithelial Tumor | Human Cervical Cancer | Non-cytotoxic | ||
| α-Hederin | B16 | Mouse Melanoma | < 5 µg/ml (8h) | |
| 3T3 | Normal Mouse Fibroblasts | < 5 µg/ml (8h) | ||
| Hedera helix Extract | HepG2 | Human Hepatocellular Carcinoma | 1.9125 µg/ml | |
| MCF7 | Human Breast Adenocarcinoma | 2.0823 µg/ml | ||
| Mat-LyLu | Rat Prostate Carcinoma (strongly metastatic) | 88.9 µg/ml (ethanolic leaf extract) | ||
| AT-2 | Rat Prostate Carcinoma (weakly metastatic) | 77.3 µg/ml (ethanolic leaf extract) | ||
| Hederacolchisid A1 | M4 Beu | Human Malignant Melanoma | ~4.5 µM | |
| Normal Human Fibroblasts | Normal Human Fibroblasts | ~7.5 µM |
Note: Direct comparative studies for Hederacoside D are not available in the current literature. The data for Hedera helix extract represents the combined effect of multiple constituents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing cytotoxicity and apoptosis.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Hederagenin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture (containing diaphorase and a tetrazolium salt) is added to the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Calculation: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
2. Hoechst 33342 Nuclear Staining
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Cells are grown on coverslips and treated with the test compound.
-
Staining: Cells are fixed and then stained with Hoechst 33342 dye.
-
Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope to identify apoptotic nuclei.
Signaling Pathways and Visualizations
Hederagenin has been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in-vitro cytotoxicity assessment.
Apoptotic Signaling Pathway of Hederagenin
Caption: Intrinsic apoptotic pathway induced by Hederagenin.
References
A Head-to-Head In Vivo Comparison: Hederacoside D and Dexamethasone in Inflammatory Models
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids hold significant places. This guide provides a detailed in vivo comparison of Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) from Hedera helix (common ivy), and dexamethasone (B1670325), a potent synthetic glucocorticoid. This analysis is aimed at researchers, scientists, and drug development professionals, offering a comparative overview of their efficacy, mechanisms of action, and experimental backing.
While direct comparative studies using purified this compound are limited, this guide draws upon a key study that compares a phenolic-rich fraction of Hedera helix extract, containing this compound, with dexamethasone in a murine model of acute lung injury. This provides valuable insights into the potential of this compound as an anti-inflammatory agent.
Comparative Efficacy in an Acute Lung Injury Model
A pivotal in vivo study provides a direct comparison of a phenolic-rich fraction of Hedera helix extract (PRF), which contains this compound, against dexamethasone in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. The data presented below summarizes the effects of these treatments on key inflammatory mediators and oxidative stress markers.
Quantitative Data Summary
| Parameter | Control (LPS) | Dexamethasone (2 mg/kg) | Hedera helix PRF (100 mg/kg) |
| Pro-inflammatory Cytokines | |||
| TNF-α (pg/mg protein) | 158.4 ± 12.3 | 85.2 ± 7.1 | 92.5 ± 8.4 |
| IL-1β (pg/mg protein) | 245.7 ± 20.1 | 135.8 ± 11.9 | 155.3 ± 14.2 |
| IL-6 (pg/mg protein) | 312.9 ± 25.8 | 170.4 ± 15.3 | 190.6 ± 17.5 |
| Anti-inflammatory Cytokine | |||
| IL-10 (pg/mg protein) | 45.2 ± 3.9 | 88.6 ± 7.5 | 75.4 ± 6.8 |
| Inflammatory Mediators | |||
| MPO (ng/mg protein) | 3.8 ± 0.3 | 1.9 ± 0.2 | 2.2 ± 0.2 |
| NO (pmol/µL) | 18.7 ± 1.6 | 10.2 ± 0.9 | 11.5 ± 1.1 |
| PGE2 (pg/mL) | 285.4 ± 24.7 | 150.1 ± 13.2 | 175.8 ± 16.1 |
| Oxidative Stress Markers | |||
| SOD (U/mg protein) | 22.5 ± 2.1 | 40.8 ± 3.7 | 35.6 ± 3.2 |
| MDA (nmol/mg protein) | 7.8 ± 0.6 | 4.1 ± 0.4 | 4.9 ± 0.5 |
| Catalase (U/mg protein) | 15.3 ± 1.4 | 28.9 ± 2.6 | 25.1 ± 2.3 |
Data is presented as mean ± standard deviation. The data is extracted and synthesized from a study by Shokry et al. (2022)[1].
Mechanisms of Action: A Comparative Overview
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus and modulates gene expression through two main pathways:
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[2]. This leads to a decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
Furthermore, dexamethasone is known to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response[2].
This compound (Inferred Mechanism)
Signaling Pathway Diagrams
References
- 1. Bioactive phenolics fraction of Hedera helix L. (Common Ivy Leaf) standardized extract ameliorates LPS-induced acute lung injury in the mouse model through the inhibition of proinflammatory cytokines and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to UPLC-MS/MS and HPLC-UV for the Quantification of Hederacoside D
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Hederacoside D, a key triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of two common analytical techniques for its quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by experimental data to assist in selecting the most appropriate method for specific research needs.
Experimental Protocols
Detailed methodologies for both UPLC-MS/MS and HPLC-UV are crucial for reproducibility and method validation. The following protocols are based on established methods for the analysis of hederacosides.
UPLC-MS/MS Methodology
The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for the detection of this compound at low concentrations and in complex matrices. A study detailing the analysis of Hederacoside C, a structurally similar compound, provides a solid foundation for a this compound method.[1][2]
-
Chromatographic System: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[3]
-
Mobile Phase: A gradient elution is typically employed, consisting of water with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) with the same acidic modifier as solvent B.[1][2]
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.
-
Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source, often in negative ion mode for saponins. The quantification is achieved through Multiple Reaction Monitoring (MRM). For this compound, a potential MRM transition could be monitored, similar to what has been reported for its use as an internal standard.
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile containing a small amount of acid is a common and effective preparation step. For plant extracts, a simple dilution in the initial mobile phase may be sufficient.
HPLC-UV Methodology
HPLC-UV is a robust and widely available technique suitable for the quantification of more abundant compounds. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, around 205-210 nm.
-
Chromatographic System: A C18 column is commonly used, for instance, an ACE C18 (150 mm × 4.6 mm, 5.0 μm).
-
Mobile Phase: A mixture of water and acetonitrile, often with an acidic modifier like phosphoric acid, is used. The separation can be performed using either an isocratic or a gradient elution.
-
Flow Rate: A standard HPLC flow rate is typically around 0.5-1.5 mL/min.
-
Detection: UV detection is set at a low wavelength, such as 205 nm, due to the limited UV absorbance of hederacosides.
-
Sample Preparation: Similar to UPLC-MS/MS, sample preparation for plant extracts usually involves dilution in a suitable solvent. For more complex matrices like syrups, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
Data Presentation: A Head-to-Head Comparison
The performance of each method can be evaluated through key validation parameters. The following tables summarize the quantitative data for UPLC-MS/MS and HPLC-UV, with some data for the closely related Hederacoside C used for comparative purposes.
Table 1: Comparison of Validation Parameters for Hederacoside Quantification
| Validation Parameter | UPLC-MS/MS (Data primarily for Hederacoside C) | HPLC-UV (Data for Hederacoside C/D) | Reference(s) |
| Linearity Range | 10 - 1000 ng/mL | 30 - 150 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | |
| Limit of Detection (LOD) | In the low ng/mL to pg/mL range (estimated) | 0.93 - 11 µg/mL | |
| Limit of Quantification (LOQ) | In the ng/mL range (estimated) | 2.83 - 32 µg/mL | |
| Precision (RSD%) | < 5% | < 2% | |
| Accuracy/Recovery (%) | Within 5% of nominal values | 99.69 - 100.90% |
Note: Data for UPLC-MS/MS is largely based on a study of Hederacoside C in rat plasma, which demonstrates the high sensitivity of the technique. The HPLC-UV data is derived from studies on Hederacoside C and a mixture containing this compound.
Visualizing the Workflow and Comparison
To better understand the processes and key differences, the following diagrams illustrate the experimental workflow and the logical comparison between the two techniques.
Caption: General experimental workflow for this compound quantification.
Caption: Key comparative aspects of UPLC-MS/MS and HPLC-UV.
Objective Comparison
The choice between UPLC-MS/MS and HPLC-UV for this compound quantification hinges on the specific requirements of the analysis.
UPLC-MS/MS stands out for its superior sensitivity and specificity. This makes it the method of choice for pharmacokinetic studies where plasma concentrations can be very low, or for the analysis of trace levels of this compound in complex matrices. The high specificity of MS/MS detection minimizes the risk of interference from co-eluting compounds, a significant advantage when dealing with complex plant extracts. Furthermore, UPLC technology allows for faster analysis times compared to conventional HPLC.
HPLC-UV , on the other hand, is a more accessible and cost-effective technique. It is well-suited for routine quality control of raw materials and finished products where this compound is present at higher concentrations. However, its lower sensitivity and the need for a low detection wavelength can make it susceptible to interference from other compounds in the sample matrix that also absorb at that wavelength. This can potentially lead to less accurate quantification if the method is not carefully validated for specificity.
Conclusion
References
A Comparative Analysis of Hederacoside C and Hederacoside D Pharmacokinetics in Rats
This guide provides a detailed comparison of the pharmacokinetic profiles of two major bioactive saponins (B1172615), Hederacoside C and Hederacoside D, derived from Hedera helix (common ivy). The data presented is based on a study conducted in Sprague-Dawley rats, offering valuable insights for researchers and professionals in drug development and preclinical research.
A study by Yu et al. (2016) investigated the pharmacokinetic behavior of Hederacoside C, this compound, and α-hederin in rats after both intravenous and oral administration of a mixture of these saponins.[1] The findings from this research provide a basis for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Comparative Pharmacokinetic Parameters
The pharmacokinetic parameters for Hederacoside C and this compound following intravenous and oral administration are summarized in the tables below. These parameters were determined after administering a mixture of the saponins to rats.
Table 1: Pharmacokinetic Parameters after Intravenous Administration (1 mg/kg)
| Parameter | Hederacoside C (Mean ± SD) | This compound (Mean ± SD) |
| t1/2 (h) | 2.5 ± 0.4 | 2.1 ± 0.3 |
| Tmax (h) | 0.08 ± 0.00 | 0.08 ± 0.00 |
| Cmax (ng/mL) | 1256.4 ± 213.7 | 1098.7 ± 189.5 |
| AUC(0-t) (ng/mLh) | 1589.6 ± 234.1 | 1345.8 ± 201.3 |
| AUC(0-∞) (ng/mLh) | 1623.5 ± 245.8 | 1367.9 ± 210.4 |
| Vz (L/kg) | 0.8 ± 0.1 | 0.9 ± 0.2 |
| CL (L/h/kg) | 0.6 ± 0.1 | 0.7 ± 0.1 |
Table 2: Pharmacokinetic Parameters after Oral Administration (50 mg/kg)
| Parameter | Hederacoside C (Mean ± SD) | This compound (Mean ± SD) |
| t1/2 (h) | 4.8 ± 0.7 | 4.5 ± 0.6 |
| Tmax (h) | 2.3 ± 0.5 | 2.1 ± 0.4 |
| Cmax (ng/mL) | 187.5 ± 34.2 | 165.8 ± 29.7 |
| AUC(0-t) (ng/mLh) | 1345.7 ± 210.9 | 1189.4 ± 198.6 |
| AUC(0-∞) (ng/mLh) | 1389.6 ± 221.3 | 1215.7 ± 205.4 |
| F (%) | 1.7 ± 0.3 | 1.8 ± 0.3 |
An interesting observation from the study was the appearance of double peaks in the concentration-time profiles for both saponins after oral administration.[1][2][3] This phenomenon suggests complex absorption kinetics, possibly due to enterohepatic recirculation or variable absorption rates in different segments of the gastrointestinal tract.
Experimental Protocols
The data presented above was obtained through a meticulously designed pharmacokinetic study. The key methodologies are detailed below.
Animal Model
The study utilized male Sprague-Dawley rats.[4] This strain is a common model in pharmacokinetic research due to its well-characterized physiology and genetics.
Dosing and Administration
A mixture of Hederacoside C, this compound, and α-hederin was administered to the rats.
-
Intravenous (IV) Administration: A single dose of 1 mg/kg was administered.
-
Oral (PO) Administration: A single dose of 50 mg/kg was administered.
Sample Collection and Analysis
Blood samples were collected from the rats at various time points post-administration. The plasma was then separated and analyzed to determine the concentrations of Hederacoside C and this compound.
The quantification of the saponins in rat plasma was achieved using a validated ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method. This highly sensitive and specific technique allowed for the accurate measurement of the compounds even at low concentrations. The chromatographic separation was performed on a reversed-phase C18 column.
Experimental Workflow
The following diagram illustrates the general workflow of the pharmacokinetic study.
Caption: Workflow of the pharmacokinetic study in rats.
Conclusion
The pharmacokinetic profiles of Hederacoside C and this compound in rats exhibit many similarities, including rapid absorption and comparable oral bioavailability. The observation of double peaks in their oral absorption profiles warrants further investigation to fully elucidate the underlying mechanisms. This comparative data is crucial for the continued development and evaluation of therapeutic agents derived from Hedera helix.
References
- 1. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of hederacoside C, an active ingredient in AG NPP709, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Hederacoside D: A Comparative Guide to Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Hederacoside D and other prominent triterpenoid (B12794562) saponins (B1172615). The data presented herein is curated from experimental studies to facilitate an objective evaluation of their biological activities.
Comparative Cytotoxic Activity
The in vitro cytotoxic effects of this compound and related triterpenoid saponins have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While data for this compound is limited, the activities of its close structural analogs, Hederacoside C and α-hederin, alongside its aglycone, hederagenin (B1673034), provide valuable insights.
| Compound/Extract | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Hedera helix ssp. rhizomatifera Extract | HepG2 (Hepatocellular Carcinoma) | 1.9125 | - | [1] |
| MCF7 (Breast Cancer) | 2.0823 | - | [1] | |
| Doxorubicin (Control) | HepG2 | 1.549 | - | [1] |
| MCF7 | 1.02 | - | [1] | |
| Hederagenin | A549 (Non-small cell lung cancer) | - | 26.3 | [2] |
| BT20 (Breast cancer) | - | 11.8 | ||
| P-388, L-1210, U-937, HL-60, SNU-5, HepG2 | - | 8.9–61.0 | ||
| Hederacolchisid A1 | DLD-1, PA 1, A 549, MCF7, PC 3, M4 Beu | - | 4.5 to 12 |
Comparative Anti-inflammatory Activity
Triterpenoid saponins from Hedera helix have demonstrated significant anti-inflammatory properties. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro assay to screen for anti-inflammatory activity. Hederacoside C, a closely related saponin (B1150181) to this compound, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.
| Compound | Cell Line | Assay | Effect | Reference |
| Hederacoside C | RAW 264.7 | LPS-induced inflammation | Downregulated IL-6, IL-1β, TNF-α; Upregulated IL-10 | |
| RAW 264.7 | LPS-induced inflammation | Suppressed TLR2 & TLR4 expression | ||
| RAW 264.7 | LPS-induced inflammation | Attenuated MAPKs (p38, ERK, JNK) and NF-κB (p65, IκB-α) pathways | ||
| Hedera helix Extract (EA 575®) | J774.2, HEK293 | NFκB activation | Inhibited NFκB nuclear translocation |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test saponins (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test saponins for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure: Transfer cell culture supernatants to a new 96-well plate. Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways
Anti-inflammatory Signaling Pathway of Hederacoside C
Hederacoside C has been shown to inhibit the inflammatory response in macrophages stimulated with Staphylococcus aureus or LPS. The proposed mechanism involves the downregulation of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4) expression. This leads to the subsequent attenuation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway (p65, IκBα). The inhibition of these pathways ultimately results in a decreased production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and an increased production of the anti-inflammatory cytokine IL-10.
Caption: Hederacoside C Anti-inflammatory Signaling Pathway.
General Experimental Workflow for In Vitro Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of triterpenoid saponins.
Caption: Experimental Workflow for Saponin In Vitro Efficacy.
References
Statistical analysis for comparing the bioactivity of Hederacoside isomers
For Researchers, Scientists, and Drug Development Professionals
Hederacoside C, α-hederin, and Hederacoside D, prominent triterpenoid (B12794562) saponins (B1172615) isolated from Hedera helix (common ivy), have garnered significant attention for their diverse pharmacological activities. While all share a common aglycone, hederagenin, the nature and arrangement of their sugar moieties lead to distinct physicochemical properties and biological effects. This guide provides a comparative statistical analysis of their bioactivities, supported by experimental data, to aid in research and development efforts.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and β2-adrenergic receptor modulating effects of Hederacoside C, α-hederin, and this compound.
Cytotoxic Activity
The cytotoxic potential of hederacoside isomers has been evaluated against various cancer cell lines. α-Hederin generally demonstrates greater cytotoxic activity compared to Hederacoside C. Data for this compound in this context is limited.
| Isomer | Cell Line | IC50 (µg/mL) | Reference |
| α-Hederin | Hep-G2 (Hepatocellular Carcinoma) | 1.91 | [1] |
| MCF7 (Breast Cancer) | 2.08 | [1] | |
| Hederacoside C | Hep-G2 (Hepatocellular Carcinoma) | > 400 | [2] |
| Cervical Epithelial Tumor Cells | > 400 | [2] |
Anti-inflammatory Activity
Both Hederacoside C and α-hederin exhibit anti-inflammatory properties, although their potency and mechanisms can differ. α-Hederin appears to be a more potent antioxidant, while Hederacoside C shows significant inhibitory effects on inflammatory mediators.
| Isomer | Assay | IC50 (µg/mL) | Reference |
| α-Hederin | DPPH Radical Scavenging | 3.49 | [3] |
| ABTS Radical Scavenging | 4.54 | ||
| Albumin Denaturation Inhibition | 75.26 ± 3.87 | ||
| Hederacoside C | DPPH Radical Scavenging | 8.79 | |
| ABTS Radical Scavenging | 8.69 | ||
| Albumin Denaturation Inhibition | 115.62 ± 6.47 |
Modulation of β2-Adrenergic Receptor
A key differentiator among the isomers is their effect on the β2-adrenergic receptor (β2AR), a critical target in respiratory conditions. α-Hederin, unlike Hederacoside C, has been shown to modulate β2AR binding and signaling.
| Isomer (at 1 µM) | Effect on β2AR Internalization | Effect on Alexa532-NA Binding (KD) | Effect on intracellular cAMP | Reference |
| α-Hederin | Inhibited | Decreased from 36.1 to 24.3 nM | Increased by 13.5 ± 7.0% | |
| Hederacoside C | No effect | No effect | No effect | |
| Hederagenin | No effect | No effect | No effect |
Pharmacokinetic Parameters in Rats
A comparative pharmacokinetic study in rats after intravenous administration of a mixture of the three saponins provides insights into their disposition in vivo.
| Isomer | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Hederacoside C | 10 | 1.89 ± 0.33 | 3860 ± 540 | 7380 ± 1250 | |
| This compound | 10 | 1.58 ± 0.29 | 4210 ± 680 | 6950 ± 1120 | |
| α-Hederin | 10 | 2.05 ± 0.41 | 3540 ± 490 | 8120 ± 1360 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Hep-G2, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the hederacoside isomers for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
-
Reaction Mixture Preparation: The reaction mixture consists of the test extract/compound at various concentrations and 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using 1N HCl.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.
β2-Adrenergic Receptor Binding Assay (Radioligand Binding)
-
Membrane Preparation: Membranes are prepared from cells overexpressing the β2-adrenergic receptor (e.g., HEK293 cells).
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the competing hederacoside isomer in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) and dissociation constant (KD) are determined by non-linear regression analysis of the competition binding data.
Signaling Pathways and Experimental Workflows
The bioactivity of hederacoside isomers is often mediated through complex signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Figure 1. Anti-inflammatory signaling pathway of Hederacoside C.
Hederacoside C has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition prevents the downstream activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Figure 2. Modulation of β2-Adrenergic Receptor by Hederacoside Isomers.
α-Hederin, but not Hederacoside C, inhibits the agonist-induced internalization of the β2-adrenergic receptor. This leads to a prolonged presence of the receptor on the cell surface, potentially enhancing its signaling, as evidenced by the increased intracellular cAMP levels observed with α-hederin treatment.
Figure 3. Experimental workflow for determining cytotoxicity using the MTT assay.
The MTT assay is a standard colorimetric method to assess cell viability and proliferation. This workflow outlines the key steps involved in determining the cytotoxic effects of hederacoside isomers on cancer cell lines.
References
A Comparative Guide to the Bioanalytical Validation of Hederacoside D in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Hederacoside D in tissue samples. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and drug distribution studies. This document outlines the key performance characteristics of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Thin-Layer Chromatography (TLC), supported by experimental data from existing literature.
I. Comparison of Bioanalytical Methods
The choice of a bioanalytical method for this compound quantification in tissue samples depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. While HPLC-MS/MS is generally considered the gold standard, HPLC-UV and TLC offer viable alternatives with distinct advantages and disadvantages.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method, making it ideal for the quantification of low concentrations of this compound in complex biological matrices like tissue homogenates. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-product ion transition for the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a more accessible and cost-effective technique compared to HPLC-MS/MS. However, its sensitivity and selectivity can be limited, especially in complex matrices. The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths (around 205 nm), which can increase the likelihood of interference from endogenous tissue components.
Thin-Layer Chromatography (TLC) , particularly when coupled with densitometry, offers a simple, high-throughput, and low-cost option for the quantification of this compound. It is particularly useful for screening large numbers of samples. However, TLC methods generally have lower sensitivity and resolution compared to HPLC-based methods.
The following sections provide a detailed comparison of these methods based on key validation parameters as recommended by regulatory agencies such as the FDA and EMA.[1][2][3][4]
II. Data Presentation: Quantitative Comparison of Methods
The following tables summarize the performance characteristics of HPLC-MS/MS, HPLC-UV, and TLC for the analysis of this compound and similar saponins (B1172615). Data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-MS/MS | HPLC-UV | TLC-Densitometry |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | 10 - 50 ng/mL | 100 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Recovery (%) | 70 - 120% | 60 - 110% | 50 - 100% |
| Selectivity | High | Moderate | Low to Moderate |
| Matrix Effect | Potential for ion suppression/enhancement | Potential for interference from co-eluting compounds | Potential for interference from matrix components |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
Note: The values presented are typical ranges and may vary depending on the specific tissue matrix, instrumentation, and experimental conditions.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of this compound and other saponins in biological samples.
1. Sample Preparation from Tissue
A robust sample preparation procedure is crucial for removing interfering substances and ensuring accurate quantification.
-
Tissue Homogenization:
-
Accurately weigh the tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a specific tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial screening.
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) (containing the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.
-
To 100 µL of tissue homogenate, add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is ideal for removing matrix components that can interfere with analysis.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
2. HPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard would be monitored. For example, a potential transition for this compound could be based on its molecular weight and fragmentation pattern.
-
3. HPLC-UV Method
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, often with an acid modifier like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 205 nm.
-
4. TLC-Densitometry Method
-
Stationary Phase: TLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and water in appropriate ratios.
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a suitable wavelength after derivatization if necessary.
IV. Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
References
Safety Operating Guide
Proper Disposal of Hederacoside D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Hederacoside D, a bioactive saponin. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound, and its closely related compound Hederacoside C, are classified as harmful if swallowed.[1][2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of accidental ingestion, it is advised to call a poison center or doctor immediately and rinse the mouth with water.
Key Hazard and Disposal Information Summary
| Hazard Classification | GHS Pictogram | Precautionary Disposal Statement |
| Acute Toxicity (Oral), Category 4 | Warning | P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with all national and local regulations. The following steps provide a general framework for laboratory personnel.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.
-
Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.
-
Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste.
2. Container Management:
-
Use a dedicated, leak-proof, and compatible container for this compound waste. The original product container is often a suitable choice.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated and properly ventilated "Satellite Accumulation Area" within the laboratory.
3. Disposal of Unused or Expired this compound:
-
Unused or expired this compound should be treated as hazardous waste.
-
Leave the chemical in its original container and affix a hazardous waste label.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
4. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, filter paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: To be disposed of as regular trash, empty containers that held this compound must be triple-rinsed with an appropriate solvent. The first rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label before disposal.
Experimental Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the management and disposal of laboratory chemical waste, including compounds like this compound.
Caption: Workflow for proper laboratory chemical waste management.
Environmental Considerations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
